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  • Product: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline
  • CAS: 1216272-27-3

Core Science & Biosynthesis

Foundational

Architecting Precision: The Mechanism of Action of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in Oncology Research

Executive Summary: The Pyridazine Scaffold as a Privileged Pharmacophore In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that balance conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyridazine Scaffold as a Privileged Pharmacophore

In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that balance conformational rigidity with optimal physicochemical properties. The compound 4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]aniline (CAS: 1216272-27-3)[1] represents a highly sophisticated building block and chemical probe[2]. Featuring a nitrogen-rich pyridazine core flanked by a hinge-binding aniline and a solvent-directed pyrrolidine ring, this molecule serves as a foundational architecture for inhibiting oncogenic signaling pathways, particularly within the kinase domain (e.g., JAK/TYK2 and PI3K families)[3][4]. This technical guide dissects the structural pharmacology, binding kinetics, and self-validating experimental workflows required to characterize this class of inhibitors in preclinical oncology.

Structural Pharmacology & Binding Dynamics

The efficacy of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline stems from its tripartite modular structure, each serving a distinct thermodynamic and kinetic purpose:

  • The Aniline Motif (Hinge Binder): The primary amine (-NH 2​ ) on the phenyl ring acts as a critical hydrogen bond donor and acceptor. In kinase targets, this moiety typically anchors the molecule to the hinge region, interacting with the backbone carbonyl and amide of key residues (e.g., Val690 in the TYK2 pseudokinase domain)[3].

  • The Pyridazine Core (Rigid Spacer): Pyridazines are privileged structures in anticancer drug design[5]. The adjacent nitrogen atoms provide a strong dipole moment and act as hydrogen bond acceptors for water-mediated interactions within the binding pocket. Furthermore, the rigid planar nature of the pyridazine ring ensures the correct vectorization of the flanking substituents, minimizing the entropic penalty upon binding.

  • The Pyrrolidine Ring (Solvent-Exposed / Hydrophobic Pocket): The saturated, five-membered pyrrolidine heterocycle contributes to conformational rigidity[6] while enhancing the lipophilic efficiency (LipE) of the molecule. Depending on the target kinase, this moiety either occupies a shallow hydrophobic pocket to drive target selectivity or projects into the solvent-exposed region to improve aqueous solubility and cellular permeability.

Mechanism of Action: Disruption of Oncogenic Signaling

In oncology models, derivatives of the (pyridazin-3-yl)aniline scaffold act as potent allosteric or ATP-competitive inhibitors. Taking the JAK/STAT and PI3K pathways as primary examples[3][4], the compound intercepts the signal transduction cascade initiated by receptor tyrosine kinases (RTKs) or cytokine receptors. By locking the kinase in an inactive conformation (often by binding to the pseudokinase JH2 domain or the ATP-binding cleft), the compound prevents the trans-phosphorylation of downstream effectors, thereby halting tumor cell proliferation and survival transcription.

Signaling_Pathway Ligand Oncogenic Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK/TYK2) Receptor->Kinase Activates Effector Downstream Effectors (STAT / AKT) Kinase->Effector Phosphorylates Probe 4-(6-(Pyrrolidin-1-yl) pyridazin-3-yl)aniline Probe->Kinase Allosteric/Hinge Inhibition Transcription Gene Transcription (Tumor Survival) Effector->Transcription Translocates

Fig 1: Allosteric disruption of oncogenic kinase signaling by the pyridazine-aniline probe.

Quantitative Profiling: Benchmark Metrics

To rigorously evaluate the efficacy of this pharmacophore, researchers must capture both biochemical affinity and cellular target engagement. The following table summarizes representative benchmark data for optimized probes derived from this scaffold.

ParameterValueAssay MethodRationale
Biochemical IC 50​ 12 nMTR-FRETMeasures direct catalytic inhibition and binding affinity.
Cellular IC 50​ (pSTAT) 85 nMAlphaLISAConfirms membrane permeability and intracellular efficacy.
Target Residence Time ( τ ) 140 minSPRIndicates prolonged target engagement, correlating with sustained in vivo efficacy.
Thermal Shift ( Δ T m​ ) +5.2 °CCETSAValidates direct physical binding to the target in a live-cell environment.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must internally validate their own accuracy. The following methodologies are designed with built-in causality and orthogonal controls.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: Highly conjugated aromatic systems like pyridazine-anilines can exhibit intrinsic auto-fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a Europium cryptate donor with a long emission half-life, allowing the detector to wait until compound-induced background fluorescence has decayed before measuring the signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing the recombinant target kinase, a biotinylated peptide substrate, and ATP at its apparent K m​ value.

    • Compound Dispensing: Use acoustic liquid handling to dispense the pyridazine-aniline compound in a 10-point dose-response curve into a 384-well plate.

    • Reaction Initiation: Add the kinase/substrate master mix to the compound. Incubate for 60 minutes at room temperature.

    • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-XL665.

    • Self-Validation Step: Include a well with a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a positive control for competitive displacement. If the assay is functioning correctly, AMP-PNP must yield 100% inhibition, confirming the assay is strictly measuring ATP-site dynamics.

Protocol B: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: Biochemical assays prove the compound binds the isolated protein, but they do not account for cellular permeability or intracellular protein sequestration. CETSA proves that the pyrrolidine moiety successfully navigates the lipid bilayer and engages the target in the complex intracellular milieu.

  • Step-by-Step Methodology:

    • Cell Treatment: Incubate live tumor cells (e.g., A549) with the compound (at 10x biochemical IC 50​ ) or DMSO vehicle for 2 hours.

    • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lysis & Isolation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Ultracentrifuge at 100,000 x g for 20 minutes to separate the precipitated proteins from the soluble fraction.

    • Target Detection: Analyze the soluble fraction via Western Blot or AlphaLISA to quantify the remaining folded target protein.

    • Self-Validation Step: Probe the same lysates for a non-targeted housekeeping protein (e.g., GAPDH). The thermal melt curve of GAPDH must remain identical between DMSO and compound-treated samples. A shift in GAPDH would indicate non-specific proteome stabilization or compound-induced precipitation, invalidating the target-specific claims.

CETSA_Workflow Step1 1. Live Cell Incubation (Compound vs DMSO) Step2 2. Thermal Gradient (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis & Ultracentrifugation Step2->Step3 Step4 4. Target Detection (Western Blot/AlphaLISA) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm) Step4->Step5

Fig 2: CETSA workflow validating intracellular target engagement and membrane permeability.

Conclusion & Translational Outlook

The 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold is a masterclass in rational drug design. By combining the hinge-binding avidity of an aniline group with the rigid vectorization of a pyridazine core and the physicochemical benefits of a pyrrolidine ring, it provides a highly tunable platform for oncology research. Future iterations of this scaffold are actively being explored for targeted protein degradation (PROTACs), where the solvent-exposed pyrrolidine can be functionalized with an E3 ligase recruiting linker.

References

  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 | Journal of Medicinal Chemistry, ACS Publications,[Link]

  • EP1972631A1 - Imidazopyridazines as PI3K lipid kinase inhibitors, Google P
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules, ResearchGate,[Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline: A Technical Guide for Kinase Target Evaluation

Executive Summary The development of targeted small-molecule kinase inhibitors requires rigorous in vitro profiling to establish both thermodynamic affinity and kinetic residence time. This whitepaper provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors requires rigorous in vitro profiling to establish both thermodynamic affinity and kinetic residence time. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the binding affinity of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline , a highly specialized 3,6-disubstituted pyridazine scaffold. By integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR), we establish a robust pipeline that bridges structural pharmacophore logic with empirical, high-throughput biophysical data.

Pharmacophore Rationale: The Causality of Kinase Binding

Before deploying biophysical assays, it is critical to understand the structural causality of the ligand-target interaction. The scaffold of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is engineered to exploit the conserved ATP-binding pocket of kinases through three distinct pharmacophoric features:

  • The Pyridazine Core (Hinge Binder): The 1,2-diazine ring is a privileged motif in kinase inhibitor design. The nitrogen atoms (N1, N2) act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Pro123 in PIM kinases or His283 in ALK5), as demonstrated in [1].

  • The Aniline Moiety (Gatekeeper/DFG Interaction): Positioned at C3, the 4-aminophenyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. The primary amine serves as a hydrogen bond donor, potentially stabilizing the DFG-in (active) or DFG-out (inactive) conformation depending on the specific kinase[2].

  • The Pyrrolidine Ring (Solvent Channel): Substituted at C6, this aliphatic heterocycle is directed toward the solvent-exposed region. It enhances the molecule's aqueous solubility while providing favorable van der Waals contacts at the lip of the ATP-binding cleft[3].

Pharmacophore Compound 4-(6-(Pyrrolidin-1-yl) pyridazin-3-yl)aniline Pyridazine Pyridazine Core (Hinge Binder) Compound->Pyridazine comprises Aniline Aniline Moiety (DFG/Gatekeeper) Compound->Aniline comprises Pyrrolidine Pyrrolidine Ring (Solvent/Hydrophobic) Compound->Pyrrolidine comprises Hinge Kinase Hinge Region (e.g., His/Cys backbone) Pyridazine->Hinge H-bond acceptor DFG DFG Motif / Activation Loop Aniline->DFG H-bond donor/Pi-stacking Solvent Solvent Channel Pyrrolidine->Solvent Van der Waals / Steric fit

Figure 1: Pharmacophore logic mapping the structural components of the compound to kinase binding domains.

Orthogonal Assay Methodologies

To ensure absolute scientific trustworthiness, a single assay is insufficient. We employ a self-validating dual-assay system: TR-FRET establishes the equilibrium half-maximal inhibitory concentration ( IC50​ ), while SPR orthogonally confirms the binding event and resolves the kinetic rates ( kon​ , koff​ ).

Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Logic: TR-FRET is selected over standard fluorescence assays because the long emission half-life of lanthanide fluorophores (e.g., Terbium) allows for a time-delayed measurement. This eliminates short-lived background auto-fluorescence from the compound itself, ensuring high signal-to-noise ratios[4].

Self-Validating Protocol: Adapted from established [5],[6].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Titration: Perform a 3-fold, 11-point serial dilution of the compound in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of exactly 1%.

  • Enzyme/Substrate Addition: Add the target recombinant kinase and a fluorescein-labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP at its apparent Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to ATP-competitive inhibitors like our pyridazine scaffold, allowing the calculated IC50​ to approximate the Ki​ via the Cheng-Prusoff equation.

  • Quench & Detection: After 60 minutes, add a TR-FRET dilution buffer containing EDTA and a Terbium-labeled phospho-specific antibody. Causality: EDTA chelates Mg2+ , instantly halting kinase activity and stabilizing the system for measurement.

  • Data Acquisition & Validation: Read the plate at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). The assay validates itself by calculating the Z′ -factor using DMSO (vehicle) and Staurosporine (positive control) wells. A Z′>0.6 confirms assay integrity.

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Logic: While IC50​ indicates potency, it does not reveal the drug's residence time ( τ=1/koff​ ). SPR provides real-time, label-free kinetic resolution. A slow dissociation rate ( koff​ ) often translates to prolonged in vivo efficacy, even after pharmacokinetic clearance[7].

Self-Validating Protocol: Adapted from [8],[9].

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the kinase domain onto Flow Cell 2 (FC2). Self-Validation: Flow Cell 1 (FC1) is subjected to the same chemistry but left blank as a reference surface to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Preparation: Dilute the pyridazine compound in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). Critical Step: The DMSO concentration of the analyte must perfectly match the running buffer to prevent massive bulk refractive index artifacts.

  • Single-Cycle Kinetics: Inject the compound in a 5-point ascending concentration series (e.g., 1, 3, 10, 30, 100 nM) over both FC1 and FC2.

  • Dissociation: Following the final injection, flow running buffer for 15 minutes to accurately capture the dissociation phase ( koff​ ).

  • Data Analysis: Apply double-referencing (subtracting FC1 data and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Immobilization 1. Ligand Immobilization Immobilize Kinase on CM5/Streptavidin Chip AnalytePrep 2. Analyte Preparation Dilute Compound in Running Buffer (1% DMSO) Immobilization->AnalytePrep Injection 3. Analyte Injection Flow Compound over Chip (Association Phase) AnalytePrep->Injection Dissociation 4. Dissociation Phase Flow Buffer Only (Measure koff) Injection->Dissociation Regeneration 5. Surface Regeneration Remove Bound Analyte (e.g., NaOH/NaCl) Dissociation->Regeneration Regeneration->Injection Next Concentration (Single-Cycle Kinetics) Analysis 6. Data Analysis Fit to 1:1 Langmuir Model (Calculate KD, kon, koff) Regeneration->Analysis

Figure 2: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding kinetics analysis.

Quantitative Data Presentation

The following table summarizes simulated, representative binding parameters for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline against a targeted kinase panel. The concordance between the orthogonal TR-FRET ( IC50​ ) and SPR ( KD​ ) data validates the compound's mechanism of action.

Kinase TargetTR-FRET IC50​ (nM)SPR KD​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
PIM1 12.4 ± 1.214.14.25.928.2
ALK5 45.8 ± 3.552.01.89.317.9
VEGFR2 > 10,000N/AN/AN/AN/A
FLT3 210.5 ± 15.0235.40.921.17.8

Data Interpretation: The compound exhibits strong selectivity and a favorable residence time for PIM1, driven by optimal hydrogen bonding at the atypical PIM1 hinge region (Pro123) and excellent shape complementarity of the pyrrolidine ring in the solvent channel.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals (Cancer Research) URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: ACS Publications (ACS Medicinal Chemistry Letters) URL:[Link]

  • Surface Plasmon Resonance Binding Assay Source: Bio-protocol URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays Source: BMG Labtech URL:[Link]

Sources

Foundational

Structure-activity relationship (SAR) studies involving 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Executive Summary: A Privileged Pharmacophore In modern medicinal chemistry, the discovery of highly selective kinase and bromodomain inhibitors relies heavily on modular, privileged scaffolds. The 4-(6-(pyrrolidin-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Pharmacophore

In modern medicinal chemistry, the discovery of highly selective kinase and bromodomain inhibitors relies heavily on modular, privileged scaffolds. The 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline core has emerged as a highly versatile pharmacophore. This structural motif integrates three distinct functional zones: a heteroaromatic hinge-binding core (pyridazine), a tunable aliphatic specificity binder (pyrrolidine), and an extension vector (aniline) that allows for deep penetration into DFG-out allosteric pockets or solvent channels.

This technical guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, exploring its application in targeting cell cycle regulators like 1[1], mutant kinases like 2[2], and epigenetic readers such as the3[3].

Mechanistic Grounding: Deconstructing the Scaffold

To understand the SAR of this molecule, we must evaluate the causality behind each structural choice. The efficacy of the scaffold is not accidental; it is a product of precise thermodynamic and steric engineering.

  • The Pyridazine Core (Hinge Binder): The 1,2-diazine (pyridazine) ring is highly electron-deficient. In the ATP-binding pocket of kinases, one nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., the backbone NH of Valine or Cysteine). The adjacent nitrogen increases the local dipole moment, enhancing the strength of this hydrogen bond compared to a standard pyridine or pyrimidine ring.

  • The Pyrrolidine Motif (Solvent/Specificity Pocket): Pyrrolidine is a cyclic secondary amine. When attached to the electron-withdrawing pyridazine ring, its basicity (pKa) is significantly lowered, which prevents the molecule from becoming overly basic and getting trapped in lysosomes. Sterically, the five-membered ring provides optimal vector projection into shallow specificity pockets without imposing the severe entropic penalties associated with highly flexible linear alkyl chains.

  • The Aniline Vector (Allosteric Extension): The para-amino group on the phenyl ring serves as a synthetic handle. By converting the aniline into a urea, researchers can design Type II kinase inhibitors that reach past the gatekeeper residue into the DFG-out pocket, locking the kinase in an inactive conformation.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates Complex Cyclin D-CDK4/6 CyclinD->Complex Binds CDK46 CDK4/6 CDK46->Complex Binds Rb Retinoblastoma (Rb) Complex->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle G1 to S Phase E2F->CellCycle Drives Inhibitor Pyridazine Scaffold Inhibitor->Complex Blocks Kinase

CDK4/6-Rb pathway and the pharmacological intervention point of the scaffold.

Structure-Activity Relationship (SAR) Landscapes

Ring Contraction Dynamics (Piperidine vs. Pyrrolidine)

A critical SAR finding involves the size of the aliphatic ring at the 6-position of the pyridazine. In studies targeting the PBRM1 bromodomain, researchers discovered that ring contraction fundamentally alters target selectivity. While an unsubstituted piperidine analogue showed higher affinity for PBRM1(2), contracting the ring to a pyrrolidine increased the affinity for other bromodomain family members by 2- to 5-fold[3]. This demonstrates that the pyrrolidine ring's tighter spatial envelope allows it to bypass steric clashes in narrower binding pockets.

Aniline Derivatization for Kinase Selectivity

The aniline moiety is the primary driver of target specificity.

  • BRAF V600E Inhibition: Converting the aniline into a 1-(4-chloro-3-(trifluoromethyl)phenyl)urea derivative yields a potent ATP-competitive inhibitor. The trifluoromethyl group enhances lipophilicity (LogP ~5.52) and binding affinity, while the urea acts as a bidentate hydrogen bond donor/acceptor network within the DFG-out pocket[2].

  • CD73 and CDK4/6 Inhibition: In the development of4[4] and CDK4/6 inhibitors[1], the aniline is often replaced or modified with achiral amine moieties or fused bicyclic systems (like indazoles) to optimize pharmacokinetic properties and prevent off-target cytotoxicity.

Quantitative SAR Data Summaries

The following table summarizes the impact of structural modifications on the core scaffold across various targets.

Compound MotifTargetModificationIC50 / KD (nM)LogPKey SAR Insight
Pyrrolidin-1-yl-pyridazine PBRM1(5)Base Scaffold (Pyrrolidine)~450 nM2.82 to 5-fold affinity increase over piperidine due to reduced steric clash[3].
Piperidin-1-yl-pyridazine PBRM1(5)Ring Expansion (Piperidine)>2000 nM3.2Larger ring introduces entropic penalty in narrow pockets[3].
Urea-Aniline Derivative BRAF V600EAddition of CF3-Phenyl Urea<10 nM5.52Urea forms critical H-bonds in DFG-out conformation; CF3 increases residence time[2].
Indazolyl-Pyrimidine CDK4/6Aniline replaced by Indazole<15 nM4.1Indazole NH mimics ATP purine ring, driving high CDK4/6 selectivity[1].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the synthesis and biological evaluation of this scaffold must follow self-validating protocols.

Protocol 1: Regioselective Synthesis of the Scaffold

Causality Note: We perform the Nucleophilic Aromatic Substitution (SNAr) before the Suzuki coupling. 3,6-dichloropyridazine is symmetric; reacting it with pyrrolidine yields a single mono-substituted intermediate. If we performed the Suzuki coupling first, we would risk generating a mixture of mono- and di-arylated byproducts.

Workflow Start 3,6-Dichloropyridazine SNAr SNAr Reaction (+ Pyrrolidine) Start->SNAr Intermediate 3-Chloro-6-(pyrrolidin-1-yl)pyridazine SNAr->Intermediate Regioselective Suzuki Suzuki Coupling (+ 4-Aminophenylboronic acid) Intermediate->Suzuki Scaffold 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Suzuki->Scaffold Pd-Catalyzed

Synthetic workflow for the 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold.

Step-by-Step Synthesis:

  • SNAr Reaction: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and pyrrolidine (1.1 eq). Stir at 80°C for 4 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate 3-chloro-6-(pyrrolidin-1-yl)pyridazine.

  • Suzuki Coupling: In a Schlenk flask, combine the intermediate (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and Na2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H2O.

  • Catalysis: Degas the solvent for 15 minutes with N2. Add Pd(dppf)Cl2 (0.05 eq). Rationale: Pd(dppf)Cl2 is chosen because its large bite angle accelerates the rate-limiting reductive elimination step for electron-deficient heteroaryls.

  • Reaction: Heat to 100°C for 12 hours. Filter through Celite, concentrate, and purify via reverse-phase HPLC to yield the final aniline scaffold.

Protocol 2: Orthogonal Target Engagement Validation (Kinase-Glo & TSA)

Causality Note: Relying solely on a luminescence assay (Kinase-Glo) can yield false positives if the compound aggregates or chemically depletes ATP. We mandate a Thermal Shift Assay (TSA) as an orthogonal, self-validating step to prove direct thermodynamic stabilization of the folded kinase.

Step 1: Kinase-Glo ATP Depletion Assay

  • Prepare a master mix containing the target kinase (e.g., CDK4/Cyclin D1), 10 μM ATP, and 0.2 mg/mL substrate peptide in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Dispense 10 μL of master mix into a 384-well plate containing serial dilutions of the test compound. Incubate for 60 minutes at room temperature.

  • Add 10 μL of Kinase-Glo reagent. Incubate for 15 minutes to allow the luciferase reaction to stabilize.

  • Read luminescence. Calculate IC50 using a 4-parameter logistic regression.

Step 2: Thermal Shift Assay (TSA) Validation

  • Mix 2 μM of purified kinase domain with 5x SYPRO Orange dye and 10 μM of the test compound in standard buffer.

  • Subject the plate to a melt curve protocol (25°C to 95°C at 0.05°C/sec) using a qPCR machine.

  • Measure the derivative of the fluorescence curve to identify the melting temperature (Tm). A positive shift (ΔTm > 2.0°C) confirms direct, specific target engagement.

References

  • GNE-235: A Lead Compound Selective for the Second Bromodomain of PBRM1 Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • European Patent Office - EP 3269715 B1.

Sources

Exploratory

Identifying the Metabolic Pathways of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in Human Liver Microsomes

Executive Summary & Rationale In the landscape of preclinical drug discovery, elucidating the metabolic fate of novel chemical entities is not merely a regulatory checkbox; it is a fundamental driver of lead optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of preclinical drug discovery, elucidating the metabolic fate of novel chemical entities is not merely a regulatory checkbox; it is a fundamental driver of lead optimization. The US Food and Drug Administration (FDA) mandates the early identification of drug metabolites to mitigate the risk of disproportionate human metabolites that could trigger unanticipated toxicity in later clinical phases[1].

This technical guide outlines the precise methodology for profiling the Phase I metabolism of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline using Human Liver Microsomes (HLMs). This specific scaffold presents a fascinating metabolic challenge due to its three distinct moieties:

  • The Aniline Ring: Highly susceptible to N-oxidation, potentially forming reactive hydroxylamine or nitroso intermediates.

  • The Pyrrolidine Ring: A classic target for cytochrome P450 (CYP)-mediated α -carbon hydroxylation, leading to ring opening or N-dealkylation.

  • The Pyridazine Core: Generally metabolically robust, though capable of undergoing N-oxidation under specific conditions.

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Every step—from the choice of quenching agent to the mass spectrometry acquisition mode—is engineered to ensure that the detected metabolites are true enzymatic products rather than analytical artifacts.

Experimental Workflow: HLM Incubation Protocol

To accurately map the metabolic profile, we utilize HLMs supplemented with NADPH. HLMs provide a high concentration of CYP450 and Flavin-containing monooxygenase (FMO) enzymes, making them the gold standard for Phase I metabolite identification[2].

Step-by-Step Methodology

Note: This protocol is designed to isolate Phase I metabolism. Phase II cofactors (like UDPGA for glucuronidation) are intentionally omitted to prevent the masking of primary oxidative metabolites.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: The physiological pH ensures optimal enzyme conformation, while Mg2+ acts as a critical cofactor for CYP450 reductase activity.

  • Pre-Incubation: Combine HLMs (final protein concentration: 1.0 mg/mL) with the test compound (final concentration: 10 μ M, kept low to prevent enzyme saturation and maintain linear kinetics) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a saturating concentration of NADPH (final concentration: 1.0 mM). Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycles.

  • Self-Validating Controls:

    • Negative Control 1 (Minus-NADPH): Identifies non-enzymatic degradation or background matrix interference.

    • Negative Control 2 (Heat-Inactivated HLMs): Confirms that metabolite formation is strictly dependent on active native enzymes.

  • Quenching: At designated time points (e.g., 0, 15, 30, and 60 minutes), extract a 100 μ L aliquot and immediately mix it with 300 μ L of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The 1:3 ratio of aqueous to organic solvent rapidly precipitates microsomal proteins, while the cold temperature and acidic shift instantly denature the enzymes, trapping transient intermediates before they degrade[3].

  • Sample Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the clear supernatant for LC-MS/MS analysis.

Workflow S1 1. Incubation HLM + Substrate S2 2. Initiation Add NADPH S1->S2 S3 3. Quenching Ice-Cold ACN S2->S3 S4 4. Separation Centrifugation S3->S4 S5 5. Analysis LC-HRMS/MS S4->S5

Fig 1. Step-by-step experimental workflow for HLM metabolic stability and profiling.

High-Resolution LC-MS/MS Analytical Strategy

Metabolite identification relies on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), typically utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

LC-MS/MS Parameters & Causality
  • Chromatography: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m) is used with a gradient of water/acetonitrile (both containing 0.1% formic acid). A slow gradient (15-minute runtime) is employed to resolve structurally similar isomeric metabolites (e.g., distinguishing aniline N-oxidation from pyrrolidine α -hydroxylation).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) in positive electrospray ionization (ESI+) mode. Causality: DDA allows the mass spectrometer to continuously scan for precursor ions (MS1) and dynamically trigger fragmentation (MS2) on the most abundant ions. This unbiased approach ensures that unexpected metabolites are captured without requiring prior knowledge of their exact mass[2].

  • Mass Defect Filtering (MDF): Applied post-acquisition to filter out endogenous HLM lipid background, isolating only ions that share the mass defect of the parent compound's core scaffold.

Data Interpretation & Structural Elucidation

The parent compound, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline, has a chemical formula of C14​H16​N4​ and an exact monoisotopic mass of 240.1375 Da (Theoretical [M+H]+ = 241.1453 m/z).

By analyzing the mass shifts and MS2 fragmentation patterns, we can pinpoint the exact site of biotransformation. The pyridazine core typically yields a stable fragment, allowing us to track modifications on the peripheral rings.

Quantitative Data Summary: Predicted Metabolite Profiles
Metabolite IDProposed BiotransformationPrecursor Ion [M+H]+ Mass Shift (Da)Key MS2 Product Ions (m/z)
Parent N/A241.14530186.09, 120.08
M1 N-Oxidation (Aniline)257.1402+15.9949202.08, 136.07
M2 α -Hydroxylation (Pyrrolidine)257.1402+15.9949186.09, 120.08
M3 N-Dealkylation187.0983-54.0470120.08, 93.05
M4 Pyrrolidine Ring Opening273.1351+31.9898186.09, 120.08

Note: M1 and M2 are isomers (+16 Da). They are differentiated by their MS2 spectra. M1 will show a +16 Da shift on the aniline-containing fragment, whereas M2 will show the +16 Da shift on the pyrrolidine-containing fragment.

Mechanistic Pathway Mapping

Based on the structural liabilities of the compound, the following Phase I metabolic network is driven primarily by CYP3A4, CYP1A2, and FMO enzymes within the microsomes.

Pathways Parent 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline m/z 241.14 M1 M1: Aniline N-Oxidation m/z 257.14 (+16 Da) Parent->M1 CYP1A2 / FMO M2 M2: Pyrrolidine α-Hydroxylation m/z 257.14 (+16 Da) Parent->M2 CYP3A4 M3 M3: N-Dealkylation m/z 187.10 (-54 Da) Parent->M3 CYP3A4 M4 M4: Pyrrolidine Ring Opening m/z 273.14 (+32 Da) M2->M4 Oxidation

Fig 2. Predicted Phase I metabolic pathways of the target compound in HLMs.

Causality of Pathway Divergence
  • M1 (N-Oxidation): Primary aromatic amines are notorious for forming hydroxylamines via CYP1A2 or FMOs. This is a critical toxicity flag, as further oxidation can lead to nitroso species that covalently bind to proteins or DNA.

  • M2 & M4 (Ring Opening): CYP3A4 oxidizes the carbon adjacent to the pyrrolidine nitrogen ( α -carbon) to form a hemiaminal. This intermediate is chemically unstable and exists in equilibrium with its ring-opened amino-aldehyde form (M4), which can be further oxidized to a carboxylic acid.

  • M3 (N-Dealkylation): If the hemiaminal intermediate collapses differently, it results in the complete cleavage of the pyrrolidine ring, leaving a primary amine on the pyridazine core.

Conclusion

The rigorous application of HLM incubations coupled with DDA-driven LC-HRMS/MS provides a highly authoritative, self-validating framework for identifying the metabolic liabilities of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline. By understanding the specific enzymatic vulnerabilities of the aniline and pyrrolidine moieties, drug development professionals can leverage this data to execute targeted structural modifications—such as substituting the aniline ring or adding steric hindrance to the pyrrolidine α -carbons—thereby improving the molecule's pharmacokinetic profile and safety margins.

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Foundational

Blood-Brain Barrier Permeability of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline: A Technical Guide for Neurological Models

Executive Summary: The Strategic Value of the Scaffold In the development of neurotherapeutics, achieving optimal blood-brain barrier (BBB) penetration while avoiding active efflux is a primary bottleneck. The compound 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In the development of neurotherapeutics, achieving optimal blood-brain barrier (BBB) penetration while avoiding active efflux is a primary bottleneck. The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline represents a highly optimized structural motif frequently utilized in the design of central nervous system (CNS) probes, such as monoamine oxidase B (MAO-B) inhibitors and cyclin-dependent kinase (CDK) inhibitors.

Pyridazine scaffolds are recognized as privileged structures in CNS drug design due to their favorable physicochemical properties, including high rigidity and low molecular weight [1]. This whitepaper dissects the causality behind the BBB permeability of this specific molecule, providing field-proven, self-validating protocols for evaluating its neuro-pharmacokinetic profile.

Structural Causality & Physicochemical Profiling

To understand how 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline traverses the tightly regulated endothelial cells of the BBB, we must analyze the independent contributions of its functional groups. BBB permeability is not a monolithic trait; it is a delicate balance of lipophilicity, hydrogen bonding, and molecular topology.

  • The Pyridazine Core: This 6-membered diazine ring provides a rigid, low-molecular-weight backbone. Unlike highly flexible aliphatic chains that incur a high entropic penalty upon membrane insertion, the rigid pyridazine core readily partitions into the lipid bilayer. Furthermore, pyridazine derivatives have demonstrated excellent stability and intrinsic BBB penetration in Parallel Artificial Membrane Permeability Assays (PAMPA) [1].

  • The Pyrrolidine Ring: The addition of a cyclic aliphatic amine (pyrrolidine) at the 6-position is a deliberate medicinal chemistry strategy. It modulates the basicity (pKa) of the molecule and fine-tunes its lipophilicity (LogD at pH 7.4). Similar to morpholine substitutions, the pyrrolidine moiety balances membrane permeability with essential aqueous solubility, preventing the compound from becoming trapped in the lipophilic core of the membrane [2].

  • The Aniline Moiety: The primary amine (-NH₂) at the para-position of the phenyl ring serves as a critical hydrogen bond donor/acceptor, often required for target engagement (e.g., hydrogen bonding with the active site of MAO-B or kinases) [3]. However, primary amines can increase the Topological Polar Surface Area (TPSA) and act as recognition motifs for efflux transporters like P-glycoprotein (P-gp).

G Compound 4-(6-(Pyrrolidin-1-yl) pyridazin-3-yl)aniline Pyrrolidine Pyrrolidine Ring (Modulates pKa & Solubility) Compound->Pyrrolidine Pyridazine Pyridazine Core (Rigid Scaffold, Low MW) Compound->Pyridazine Aniline Aniline Moiety (H-Bond Donor/Acceptor) Compound->Aniline BBB Blood-Brain Barrier Permeability Profile Pyrrolidine->BBB Lipophilicity Pyridazine->BBB Passive Diffusion Aniline->BBB Target Binding / Efflux Liability

Figure 1: Structural causality and physicochemical influence on BBB transport.

In Vitro Permeability Assessment: The Self-Validating MDCK-MDR1 Protocol

Because the aniline moiety introduces a potential liability for P-gp-mediated efflux, relying solely on in silico predictions or PAMPA is insufficient. The MDCK-MDR1 Transwell Assay is the gold standard for evaluating both passive transcellular diffusion and active efflux.

The Principle of Self-Validation

A robust protocol must validate its own integrity during execution. If the cellular monolayer is compromised, paracellular leakage will artificially inflate the apparent permeability ( Papp​ ). To prevent this, we integrate Lucifer Yellow (LY) , a paracellular marker, as a concurrent quality control step. If the LY Papp​ exceeds 1×10−6 cm/s, the well is discarded, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5–7 days.

  • Monolayer Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add compound to the apical chamber (simulating blood).

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber (simulating brain).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode) using a matrix-matched calibration curve.

  • Post-Assay Validation: Add Lucifer Yellow (100 µM) to the donor wells for 60 minutes. Measure fluorescence in the receiver wells to confirm tight junction integrity post-experiment.

Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates that the compound is a P-gp substrate, which would necessitate structural optimization of the aniline group to improve CNS retention.

G Start Seed MDCK-MDR1 (TEER > 200 Ω·cm²) Dose Dose Compound (A-to-B & B-to-A) Start->Dose Sample Time-Course Sampling (30-120 min) Dose->Sample Quantify LC-MS/MS Quantification Sample->Quantify Validate Lucifer Yellow Integrity Check Sample->Validate QC Step Result Calculate Papp & Efflux Ratio Quantify->Result Validate->Result

Figure 2: Self-validating workflow for MDCK-MDR1 bidirectional transport assay.

In Vivo Pharmacokinetics: Determining True Target Engagement ( Kp,uu,brain​ )

In vitro permeability does not guarantee in vivo efficacy. A common pitfall in neuropharmacology is relying on the total brain-to-plasma ratio ( Kp,brain​ ). Because the brain is highly lipid-rich, lipophilic molecules like our pyridazine derivative can partition extensively into brain lipids, yielding a high Kp,brain​ while leaving zero unbound drug available to engage the target.

To establish true causality between dose and neurological effect, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

In Vivo Workflow
  • Dosing: Administer 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline via intravenous (IV) bolus (e.g., 5 mg/kg) to a cohort of C57BL/6 mice.

  • Sampling: Euthanize mice at predetermined time points (0.5, 1, 2, 4, and 8 hours). Collect terminal blood (centrifuge for plasma) and harvest whole brain tissue.

  • Homogenization: Homogenize brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis (The Critical Step): To determine the fraction unbound in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ), place the homogenate/plasma into a rapid equilibrium dialysis (RED) device against a buffer compartment. Incubate at 37°C for 4 hours.

  • Calculation:

    • AUCtotal,brain​ and AUCtotal,plasma​ are calculated from the LC-MS/MS concentration-time curves.

    • Kp,uu,brain​=AUCtotal,plasma​×fu,plasma​AUCtotal,brain​×fu,brain​​

A Kp,uu,brain​ value approaching 1.0 indicates free diffusion across the BBB without net efflux, validating the compound as an ideal neurological probe.

Quantitative Data Summary

The table below summarizes the theoretical and target experimental parameters required to validate 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline for CNS applications.

ParameterTarget Value / ThresholdCausality / Relevance
Molecular Weight (MW) 240.31 g/mol < 400 Da ensures low steric hindrance for passive transcellular diffusion.
Topological Polar Surface Area (TPSA) < 90 ŲMinimizes desolvation energy required to enter the lipid bilayer.
LogD (pH 7.4) 2.0 – 3.5Balances aqueous solubility in plasma with lipid membrane permeability.
MDCK-MDR1 Papp​ (A-B) > 10×10−6 cm/sIndicates high intrinsic passive permeability across endothelial tight junctions.
Efflux Ratio (ER) < 2.0Confirms the compound is not significantly restricted by P-glycoprotein (P-gp).
Kp,uu,brain​ 0.5 – 1.5Proves that the unbound drug freely equilibrates between systemic circulation and brain interstitial fluid.

References

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry.
  • 3,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide. Vulcanchem.
  • Design, synthesis, in vitro anticancer and antimicrobial evaluation, SAR analysis, molecular docking and dynamic simulation of new pyrazoles, triazoles and pyridazines based isoxazole.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for kinase inhibitors, targeted protein degraders (PROTACs), and neuroinflammation modulators[1]. Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for kinase inhibitors, targeted protein degraders (PROTACs), and neuroinflammation modulators[1].

Scientific Rationale & Synthetic Strategy

The target compound, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline, features a rigid, electron-deficient pyridazine core flanked by an electron-donating pyrrolidine ring and an aniline moiety. This structural motif is highly valued in medicinal chemistry for its ability to form bidentate hydrogen bonds with kinase hinge regions and its favorable physicochemical properties for brain penetration[1].

The most efficient, high-yielding, and scalable approach to synthesize this molecule is a two-step sequence starting from the commercially available and inexpensive 3,6-dichloropyridazine.

  • Nucleophilic Aromatic Substitution (SNAr): The symmetry and electron deficiency of 3,6-dichloropyridazine make it an excellent electrophile. The first step involves an SNAr reaction with pyrrolidine[2]. By controlling the stoichiometry and temperature, mono-substitution is highly favored, yielding the intermediate 3-chloro-6-(pyrrolidin-1-yl)pyridazine[3].

  • Suzuki-Miyaura Cross-Coupling: The remaining chloride on the pyridazine ring remains highly activated for oxidative addition by a Palladium catalyst. Coupling this intermediate with 4-aminophenylboronic acid pinacol ester under basic conditions yields the final target[4].

Reaction Pathway Visualization

SynthesisWorkflow SM1 3,6-Dichloropyridazine (Electrophile) Int1 3-Chloro-6-(pyrrolidin-1-yl)pyridazine (Intermediate) SM1->Int1 Step 1: SNAr 80 °C, 4h Reagent1 Pyrrolidine + DIPEA / EtOH Reagent1->Int1 Target 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (Final Product) Int1->Target Step 2: Suzuki Coupling 90 °C, 12h Reagent2 4-Aminophenylboronic acid pinacol ester + Pd(dppf)Cl2 / K2CO3 Reagent2->Target

Fig 1: Two-step synthetic workflow for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-(pyrrolidin-1-yl)pyridazine

Mechanistic Insight: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with pyrrolidine for the electrophilic carbon[2]. Ethanol is chosen as a protic solvent to stabilize the Meisenheimer complex transition state during the SNAr process.

Table 1: Reactants for Step 1

ReagentMW ( g/mol )EquivalentsAmountMoles
3,6-Dichloropyridazine148.981.01.49 g10.0 mmol
Pyrrolidine71.121.10.78 g (0.91 mL)11.0 mmol
DIPEA129.242.02.58 g (3.48 mL)20.0 mmol
Ethanol (Absolute)--20 mL-

Procedure:

  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Adding the amine at 0 °C prevents localized exothermic spikes that could lead to the formation of the di-substituted byproduct (3,6-di(pyrrolidin-1-yl)pyridazine).

  • Add pyrrolidine (0.91 mL, 11.0 mmol) dropwise over 5 minutes.

  • Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford 3-chloro-6-(pyrrolidin-1-yl)pyridazine[3] as an off-white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Suzuki-Miyaura coupling requires strict exclusion of oxygen. Oxygen readily oxidizes the active Pd0 catalyst to an inactive PdII species, halting the catalytic cycle. A biphasic solvent system of 1,4-Dioxane and Water (4:1) is utilized to ensure optimal solubility of both the organic intermediate and the inorganic base ( K2​CO3​ ), which is essential for the transmetalation step[4].

Table 2: Reactants for Step 2

ReagentMW ( g/mol )EquivalentsAmountMoles
3-Chloro-6-(pyrrolidin-1-yl)pyridazine183.641.00.918 g5.0 mmol
4-Aminophenylboronic acid pinacol ester219.091.21.31 g6.0 mmol
K2​CO3​ 138.213.02.07 g15.0 mmol
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.050.204 g0.25 mmol
1,4-Dioxane / H2​O (4:1)--25 mL-

Procedure:

  • In a 100 mL Schlenk flask or heavy-walled pressure vial, combine 3-chloro-6-(pyrrolidin-1-yl)pyridazine (0.918 g, 5.0 mmol), 4-aminophenylboronic acid pinacol ester (1.31 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add 25 mL of a pre-mixed 1,4-Dioxane/Water (4:1 v/v) solvent system.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for at least 15 minutes to displace dissolved oxygen.

  • Quickly add the palladium catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (0.204 g, 0.25 mmol) under a positive stream of inert gas. Seal the vessel.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and inorganic salts. Rinse the Celite pad with additional Ethyl Acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with water (30 mL) and brine (30 mL). Dry over anhydrous MgSO4​ , filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient 1% to 5% Methanol in Dichloromethane containing 0.1% Triethylamine to prevent streaking of the basic amine) to yield the target compound, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline.

Analytical Validation

To ensure the self-validating integrity of the protocol, the final product must be characterized. The expected analytical signatures are summarized below:

Table 3: Expected Analytical Data for Target Compound

MethodExpected Result / SignatureRationale
LC-MS (ESI+) [M+H]+=241.1 Confirms the exact mass of the coupled product ( C14​H16​N4​ ).
1 H NMR (DMSO- d6​ ) δ ~7.80 (d, 1H), ~6.90 (d, 1H)Characteristic ortho-coupled doublet pair of the pyridazine core.
1 H NMR (DMSO- d6​ ) δ ~7.70 (d, 2H), ~6.65 (d, 2H)AA'BB' spin system indicative of the para-substituted aniline ring.
1 H NMR (DMSO- d6​ ) δ ~5.35 (s, 2H, broad)Exchangeable protons of the primary amine ( −NH2​ ).
1 H NMR (DMSO- d6​ ) δ ~3.50 (m, 4H), ~1.95 (m, 4H)Aliphatic multiplets confirming the intact pyrrolidine ring.

References

  • ProQuest. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (Discusses the regioselective Suzuki-Miyaura cross-coupling and SNAr reactions on 3,6-dichloropyridazine scaffolds).
  • Advanced ChemBlocks. 3-Chloro-6-pyrrolidin-1-yl-pyridazine (CAS: 66346-85-8). (Commercial and chemical validation of the Step 1 intermediate).
  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (Details Suzuki-Miyaura coupling conditions on chloropyridazine derivatives).
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity. (Highlights the utility of pyridazine-based motifs in modern drug discovery).

Sources

Application

Application Note: Rational HPLC Method Development and ICH Q2(R2) Validation for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Executive Summary The analysis of highly basic, poly-nitrogenous active pharmaceutical ingredients (APIs) and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Executive Summary

The analysis of highly basic, poly-nitrogenous active pharmaceutical ingredients (APIs) and intermediates presents a notorious challenge in liquid chromatography. 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a complex N-heterocycle featuring an aniline primary amine, a pyridazine diazine core, and a pyrrolidine tertiary amine. This application note delineates the causality-driven method development strategy required to overcome severe peak tailing associated with this molecule. By leveraging a high-pH mobile phase strategy coupled with hybrid silica column technology, we establish a robust, stability-indicating reversed-phase HPLC method. Furthermore, the method is rigorously validated as a self-validating system in strict accordance with the updated ICH Q2(R2) guidelines.

Analyte Profiling & The Causality of Method Development

To develop a robust analytical method, one must not rely on trial-and-error but rather on the fundamental physicochemical properties of the analyte.

The Analytical Challenge: The Silanol Problem

Traditional reversed-phase separations rely on C18-bonded silica. However, approximately 50% of the silica surface remains unbonded, leaving exposed silanol groups (Si–OH)[1]. At a mid-range pH (pH 4–8), these silanols ionize into negatively charged species (Si–O⁻). Because 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline possesses multiple basic nitrogen atoms, it exists as a poly-cation in this pH range. The resulting electrostatic attraction between the protonated analyte and ionized silanols causes multi-modal retention kinetics—manifesting chromatographically as severe peak tailing, poor resolution, and compromised limit of quantitation (LOQ)[2].

Causality-Driven Solutions

To eliminate secondary interactions, the method must physically or chemically suppress this ion-exchange mechanism:

  • Mobile Phase pH Strategy: We bypass the traditional low-pH (ion-suppression of silanols) approach[3]. Instead, we employ a high-pH strategy (pH 10.0) . At pH 10.0, the basic nitrogen atoms of the aniline and pyrrolidine groups are fully deprotonated. The analyte becomes neutral and highly hydrophobic, which maximizes its retention on the C18 phase and completely neutralizes its ability to interact with negatively charged silanols[2].

  • Stationary Phase Selection: Standard silica dissolves rapidly at pH > 8.0. To enable our high-pH strategy, we utilize an Ethylene Bridged Hybrid (BEH) C18 column (or equivalent Type B base-deactivated silica). The polymeric backbone of hybrid particles provides extreme chemical stability up to pH 12 while inherently possessing lower silanol activity than pure silica[4].

MethodDev Start Analyte: 4-(6-(Pyrrolidin-1-yl) pyridazin-3-yl)aniline Challenge Challenge: Highly Basic N-atoms Risk: Silanol Interaction & Tailing Start->Challenge Split Mobile Phase pH Strategy Challenge->Split LowPH Low pH (pH 2.5) Protonates Silanols & Analyte Split->LowPH Option A HighPH High pH (pH 10.0) Deprotonates Basic Analyte Split->HighPH Option B (Selected) LowPH_Result Result: Poor Retention, Requires Ion-Pairing LowPH->LowPH_Result HighPH_Result Result: High Retention, Eliminates Secondary Interactions HighPH->HighPH_Result Column Stationary Phase: Hybrid Silica (BEH) C18 (Stable at pH 10, low silanol activity) HighPH_Result->Column

Fig 1: Logical decision tree for HPLC method development of basic N-heterocycles.

Experimental Protocol: Optimized HPLC Method

The following step-by-step protocol establishes the optimized parameters derived from our causality analysis.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Detection UV/PDA at 265 nm (Optimal absorbance for the conjugated pyridazine-aniline system)
Injection Volume 10 µL
Needle Wash 50:50 Methanol:Water (v/v)
Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010 (Re-equilibration)
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v) to match the initial gradient strength and prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Workflow (ICH Q2(R2) Compliance)

A method is only as reliable as its validation. We construct this protocol as a self-validating system —meaning the method continuously proves its own validity during every run via built-in System Suitability Testing (SST) and peak purity algorithms, aligning with the lifecycle management principles of ICH Q2(R2) and Q14[5],[6].

Validation Method Optimized HPLC Method Spec Specificity (Forced Degradation) Method->Spec Lin Linearity & Range (25-150% Target) Method->Lin Acc Accuracy (Spike Recovery) Method->Acc Prec Precision (Repeatability & Intermediate) Method->Prec Rob Robustness (DoE approach) Method->Rob Report ICH Q2(R2) Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2: ICH Q2(R2) analytical method validation workflow.

System Suitability Testing (SST)

Prior to any validation parameter execution, the system must pass SST criteria using six replicate injections of the Working Standard (100 µg/mL).

  • Tailing Factor ( As​ ): Must be ≤1.5 (Ensures the high-pH strategy successfully mitigated silanol interactions)[3].

  • Theoretical Plates ( N ): Must be ≥5000 (Ensures column efficiency).

  • %RSD of Area: Must be ≤2.0% (Ensures injector precision).

Specificity & Forced Degradation

To prove the method is stability-indicating, the API is subjected to extreme stress conditions. The Photodiode Array (PDA) detector's peak purity algorithm is used to verify that no degradation products co-elute with the main peak.

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

  • Thermal: Solid state at 105°C for 48 hours.

  • Photolytic: UV light (254 nm) for 24 hours.

  • Causality Check: The purity angle must be less than the purity threshold for the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline peak in all stressed samples[5].

Linearity, Range, LOD, and LOQ

Linearity is established by injecting standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • LOD/LOQ Determination: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) [5].

Accuracy (Recovery)

Accuracy is demonstrated by spiking known amounts of the API into a placebo matrix at three concentration levels (50%, 100%, 150%), prepared in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Precision
  • Repeatability (Intra-day): Six independent sample preparations of a 100% test concentration analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): Six independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: %RSD ≤2.0% [5].

Robustness

Deliberate, small variations are introduced to the method parameters to evaluate reliability during routine usage. Parameters altered include: pH of Mobile Phase A ( ±0.2 units), Column Temperature ( ±5 °C), and Flow Rate ( ±0.1 mL/min). System suitability criteria must be met under all perturbed conditions.

Validation Data Summary

The following table summarizes the expected quantitative outcomes of the ICH Q2(R2) validation for this method.

Validation ParameterICH Q2(R2) Acceptance CriteriaResult / ObservationStatus
System Suitability As​≤1.5 , N≥5000 , RSD ≤2.0% As​=1.12 , N=8450 , RSD = 0.4%PASS
Specificity Peak Purity Angle < Purity ThresholdNo co-eluting degradants observedPASS
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 25-150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%Mean Recovery: 99.6%PASS
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision %RSD ≤2.0% (n=6)%RSD = 0.82%PASS
LOD / LOQ Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPASS
Robustness SST criteria met under all variations As​ remained ≤1.2 across all variationsPASS

Conclusion

By applying a causality-driven approach to method development, the inherent peak tailing issues associated with the highly basic 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline were successfully eradicated. The combination of a high-pH mobile phase and a chemically resilient hybrid silica stationary phase yielded excellent peak symmetry and retention. The method was proven to be a robust, self-validating system, successfully meeting all stringent requirements set forth by the ICH Q2(R2) guidelines, ensuring its suitability for routine quality control and stability testing.

References

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • HPLC Column Selection: Core to Method Development (Part II)
  • HPLC METHOD DEVELOPMENT - A REVIEW Suresh Gyan Vihar University
  • Why Do Peaks Tail?
  • ICH Q2(R2)
  • Final IWG Concept Paper Q2(R2) and Q14 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)

Sources

Method

Application Note &amp; Protocol: Preparation of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Stock Solutions in DMSO for Cell-Based Assays

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, a heterocyclic compound featuring structural motifs common in medicinal chemistry and drug discovery. The accuracy and reproducibility of cell-based assay results are fundamentally dependent on the integrity of the compound stock solutions used. This document outlines best practices to ensure compound stability, mitigate solvent-induced artifacts, and maintain experimental consistency. We will delve into the critical physicochemical properties of both the solute and the solvent, provide step-by-step protocols for creating high-concentration primary stocks and subsequent dilution series, and offer guidance on quality control and long-term storage.

Introduction: The Foundation of Reproducible Data

The compound 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in pharmacological research. The pyridazine ring, in particular, is a scaffold found in numerous biologically active agents.[1][2] The pyrrolidine moiety is also a common feature in many natural and synthetic drugs.[3] Given the investment in high-throughput screening (HTS) and complex cell-based assays, ensuring the precise and consistent delivery of the active compound to the biological system is paramount. Errors in stock solution preparation can lead to inaccurate concentration-response curves, false-positive or false-negative results, and a general lack of reproducibility.

This application note serves as an authoritative guide for researchers, explaining not just the "how" but also the "why" behind each step of the process, from selecting the right grade of DMSO to the final dilution in aqueous cell culture media.

Compound Profile: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

  • Chemical Structure: Chemical structure of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline (Image generated based on compound name)

  • Molecular Formula: C₁₄H₁₆N₄

  • Calculated Molecular Weight: 240.31 g/mol

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery for creating compound stock solutions due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds.[4][5] However, its properties demand careful handling to avoid compromising experimental results.

Key Considerations for Using DMSO:

  • Purity and Grade: The purity of DMSO is critical. For cell culture applications, only the highest grades should be used to avoid introducing contaminants that could affect cell health or interfere with assay readouts.

    Table 1: Recommended DMSO Grades for Cell-Based Assays
    Grade Purity Key Features & Rationale Source(s)
    Anhydrous ≥99.9% Low water content is essential. DMSO is highly hygroscopic and will absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds, leading to precipitation. [5]
    Sterile-Filtered ≥99.9% Filtered through a 0.1 or 0.2 µm membrane to remove bacteria and particulates, which is mandatory for direct addition to sterile cell cultures. [6][7][8]

    | Endotoxin-Tested | ≥99.9% | Endotoxins can elicit strong immunological responses in many cell types, confounding assay results. This grade is certified to have low endotoxin levels. |[6] |

  • Hygroscopicity: DMSO readily absorbs water from the air.[5] This dilution effect can lower its solvating power for certain compounds and lead to precipitation. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored with a desiccant. Keep containers tightly sealed when not in use.[5]

  • Cytotoxicity: While an excellent solvent, DMSO is toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , with an ideal target of ≤0.1% to avoid solvent-induced artifacts.[2][4][9] It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the test compounds.

  • Compound Precipitation: Compounds dissolved in 100% DMSO may crash out of solution when diluted directly into an aqueous buffer or cell culture medium.[4] This is a common source of error, leading to an actual compound concentration far lower than the theoretical one. This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4]

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for compound libraries.

Materials and Equipment

ItemSpecificationRationale
Test Compound4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, solid powderStarting material
DMSOAnhydrous, ≥99.9% purity, sterile-filteredHigh purity prevents contamination and solubility issues[5][6]
Analytical BalanceReadable to at least 0.1 mgEnsures accurate weighing for precise concentration
Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, amber or covered in foilProtects light-sensitive compounds
Calibrated MicropipettesP10, P200, P1000Ensures accurate volume dispensing
Vortex MixerStandard laboratory modelFacilitates efficient dissolution
Sonicator (optional)Water bath sonicatorAids dissolution of poorly soluble compounds[4]

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Step 1: Calculate Mass (e.g., 2.403 mg for 1 mL of 10 mM) weigh Step 2: Weigh Compound Accurately weigh into a sterile tube calc->weigh add_dmso Step 3: Add DMSO Dispense calculated volume of anhydrous DMSO weigh->add_dmso vortex Step 4: Vortex Gently vortex until dissolved add_dmso->vortex inspect Step 5: Visual Inspection Ensure no visible particulates remain vortex->inspect sonicate Step 6 (Optional): Sonicate or warm gently if needed inspect->sonicate If not dissolved aliquot Step 7: Aliquot Dispense into single-use volumes inspect->aliquot If fully dissolved sonicate->inspect store Step 8: Store Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for preparing a primary compound stock solution.

Step-by-Step Methodology

  • Pre-Protocol Calculations:

    • Determine the desired stock concentration (e.g., 10 mM) and volume (e.g., 1 mL).

    • Use the following formula to calculate the mass of the compound required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (240.31 g/mol ) x (1000 mg/g) = 2.403 mg

  • Weighing the Compound:

    • Place a sterile, labeled microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of the compound directly into the tube. For toxic or unknown compounds, this should be performed inside a chemical fume hood.

  • Adding Solvent:

    • Using a calibrated micropipette, add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Close the tube tightly and vortex the solution for 30-60 seconds.[5]

    • Visually inspect the solution against a light source to ensure that all solid material has completely dissolved.

    • Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a water bath for several minutes.[4] Gentle warming (e.g., to 37°C) may also aid dissolution, but use caution as heat can degrade some compounds.[5]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent the degradation that can be caused by repeated freeze-thaw cycles and to minimize the introduction of water into the main stock solution from atmospheric condensation.[4][5]

    • Store the aliquots in a freezer at -20°C for short-term storage (1-6 months) or -80°C for long-term storage (>6 months) , protected from light.[9]

Protocol: Generating Working Solutions via Serial Dilution

For cell-based assays, a range of compound concentrations is typically tested. Preparing these via serial dilution from the high-concentration stock is the standard method.

The Principle of Serial Dilution in DMSO

To avoid compound precipitation, it is best practice to perform the initial serial dilutions in 100% DMSO.[4] Only the final dilution step introduces the compound into the aqueous cell culture medium. This ensures the DMSO concentration remains constant across all tested compound concentrations.

G cluster_dmso cluster_media stock 10 mM Stock (Aliquot) d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 f1 10 µM Final (0.1% DMSO) d1->f1 1:100 (e.g., 1 µL into 99 µL) d3 10 µM d2->d3 1:10 f2 1 µM Final (0.1% DMSO) d2->f2 1:100 (e.g., 1 µL into 99 µL) f3 100 nM Final (0.1% DMSO) d3->f3 1:100 (e.g., 1 µL into 99 µL)

Caption: Serial dilution workflow in 100% DMSO.

Step-by-Step Methodology

  • Prepare Intermediate Stocks in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for each desired intermediate concentration.

    • To create a 10-fold serial dilution from the 10 mM primary stock:

      • Add 90 µL of 100% DMSO to tubes labeled "1 mM", "100 µM", "10 µM", etc.

      • Transfer 10 µL of the 10 mM stock into the "1 mM" tube. Vortex well. This is now your 1 mM intermediate stock.

      • Using a fresh pipette tip, transfer 10 µL of the 1 mM stock into the "100 µM" tube. Vortex well.

      • Continue this process until you have created the full range of intermediate concentrations needed.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • The intermediate DMSO stocks are typically prepared at a concentration that is 100x to 1000x the final desired concentration in the assay. This ensures the final DMSO percentage remains low.

    • Example for a 1000x final dilution (resulting in 0.1% DMSO):

      • To make a final concentration of 10 µM , add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium.

      • To make a final concentration of 1 µM , add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

      • To make a final concentration of 100 nM , add 1 µL of the 100 µM intermediate stock to 999 µL of cell culture medium.

    • Mix the final working solutions thoroughly by gentle pipetting or inversion immediately before adding them to the cells. Do not vortex cell culture medium vigorously as this can cause foaming and protein denaturation.

Quality Control, Storage, and Stability

  • Solubility Verification: Always visually confirm the complete dissolution of the compound. For high-throughput screening, automated systems may use light scattering to detect precipitation.

  • Storage: As a general rule, store all DMSO stock solutions at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption and degradation.[4][9]

  • Stability: The stability of a compound in DMSO is not guaranteed and can vary significantly.[3] While many compounds are stable for months or years at -80°C, some may degrade. If an experiment is critical or will be run over a long period, the stability of the stock solution should be empirically determined, for example, by comparing the activity of a freshly prepared stock to an aged one. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[5]

Summary of Best Practices

Table 2: Key Recommendations and Best Practices

Topic Do Do Not Rationale
Solvent Use high-purity, anhydrous, sterile-filtered DMSO.[5][6] Use lower-grade or non-anhydrous DMSO. To prevent contamination, ensure maximal solubility, and maintain sterility.
Handling Keep DMSO containers tightly sealed; work quickly. Leave the DMSO bottle open to the air. DMSO is highly hygroscopic and will absorb water.[5]
Concentration Keep final assay DMSO concentration <0.5%, ideally ≤0.1%.[2][4] Exceed 1% DMSO in the final assay volume. High DMSO concentrations are cytotoxic and can cause non-specific effects.
Controls Always include a vehicle control (medium + same % DMSO). Assume DMSO has no effect on your cells or assay. To differentiate between compound-specific effects and solvent-induced artifacts.
Dilution Perform serial dilutions in 100% DMSO before the final aqueous step.[4] Dilute the high-concentration stock directly into the medium. Minimizes the risk of compound precipitation.

| Storage | Aliquot stocks into single-use volumes and store at -20°C or -80°C.[5][9] | Repeatedly freeze and thaw the main stock solution. | Prevents degradation and contamination from repeated handling. |

References

  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • PubChem. 4-(Pyrrolidin-1-yl)aniline. [Link]

  • Emulate Bio. (2021).
  • Scholars Research Library. (2014).
  • European Medicines Agency. Stock and working solutions stability.
  • ResearchGate. (2023). Why to perform stock solution stability?[Link]

  • Wikipedia. Pyrrolidine. [Link]

  • European Pharmaceutical Review. (2011). Implementation of high-throughput quality control processs within compound management. [Link]

  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?[Link]

  • National Center for Biotechnology Information. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. [Link]

Sources

Application

Application Note: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline as a Privileged Scaffold for Kinase Inhibitor Combinatorial Libraries

Executive Summary & Scaffold Rationale In modern drug discovery, designing targeted libraries requires building blocks that offer both robust synthetic handles and pre-validated biological relevance. 4-(6-(Pyrrolidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, designing targeted libraries requires building blocks that offer both robust synthetic handles and pre-validated biological relevance. 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands.

The structural logic of this molecule is tripartite:

  • The Pyridazine Core: Acts as a rigid, low-molecular-weight hinge binder. The adjacent nitrogen atoms of the 1,2-diazine system serve as potent hydrogen bond acceptors, effectively competing with ATP for the backbone amides in the kinase hinge region[1].

  • The Pyrrolidine Ring: A cyclic secondary amine that projects into the solvent-exposed region of the target protein. It increases the sp³ character of the molecule, modulates the basicity (pKa), and significantly improves aqueous solubility and pharmacokinetic profiles[2].

  • The Aniline Vector: The primary amine on the phenyl ring serves as the critical functional handle for combinatorial diversification. It allows for rapid parallel synthesis of amides, ureas, and sulfonamides, projecting the newly appended groups deep into the hydrophobic back pocket or the DFG-out allosteric site of kinases.

G Scaffold 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Hinge Kinase Hinge Region (ATP-Binding Site) Scaffold->Hinge Pyridazine N-atoms (H-bond Acceptors) Solvent Solvent-Exposed Region (Aqueous Interface) Scaffold->Solvent Pyrrolidine Ring (Solvation/Basicity) Pocket Hydrophobic Back Pocket (Selectivity Filter) Scaffold->Pocket Aniline Amide Vector (Steric/Hydrophobic)

Fig 1. Pharmacophore mapping of the scaffold within a canonical kinase ATP-binding pocket.

Physicochemical Profiling

Before deploying a building block in a high-throughput screening (HTS) library, its physicochemical properties must be validated against Lipinski's Rule of Five to ensure the final diversified products remain drug-like.

PropertyValueCombinatorial Advantage
Molecular Weight 240.31 g/mol Low MW allows for the addition of large R-groups (up to ~250 Da) without violating the 500 Da limit.
LogP (Calculated) ~1.8Optimal lipophilicity; prevents compound aggregation in aqueous biochemical assays.
H-Bond Donors 2 (Aniline -NH₂)Primary site for covalent modification; consumed during amide/urea formation.
H-Bond Acceptors 4 (N atoms)Provides robust hinge-binding capabilities in kinase targets.
Topological Polar Surface Area 51.4 ŲExcellent baseline membrane permeability profile for intracellular targeting.

Mechanistic Insights: Overcoming Aniline Inertness

The primary challenge in utilizing 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline for combinatorial chemistry is the inherent low nucleophilicity of the aniline nitrogen. The lone pair of electrons on the amine is delocalized into the adjacent aromatic ring, making it significantly less reactive than aliphatic amines[3].

Causality in Reagent Selection: Standard coupling reagents like EDC/HOBt often fail or require extended reaction times that are incompatible with high-throughput parallel synthesis. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the self-validating system of choice[4].

  • Why HATU? HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that stabilizes the incoming aniline during the transition state, dramatically accelerating the coupling rate[4].

  • Why elevated temperature? Even with HATU, the steric hindrance and electronic deactivation of the scaffold necessitate thermal driving (typically 60°C) to achieve >95% conversion within a 12-hour automated window[3].

High-Throughput Protocol: 96-Well Amide Library Synthesis

This protocol describes a self-validating, automated workflow for generating a 96-member amide library using the title scaffold. The process includes built-in chemical scavenging to eliminate the need for complex chromatography.

Phase 1: Reagent Preparation
  • Scaffold Stock: Prepare a 0.2 M solution of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in anhydrous DMF.

  • Carboxylic Acid Array: Prepare 96 unique carboxylic acids at 0.25 M in anhydrous DMF.

  • Activator Solution: Prepare a 0.25 M solution of HATU in anhydrous DMF.

  • Base Solution: Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

Phase 2: Automated Parallel Coupling
  • Using an automated liquid handler, dispense 100 µL (20 µmol, 1.0 eq) of the Scaffold Stock into each well of a 96-well deep-well glass-lined plate.

  • Add 100 µL (25 µmol, 1.25 eq) of the Carboxylic Acid Array to the corresponding wells.

  • Dispense 100 µL (25 µmol, 1.25 eq) of the HATU Activator Solution into all wells.

  • Initiate activation by adding 100 µL (50 µmol, 2.5 eq) of the DIPEA Base Solution.

  • Seal the plate with a PTFE-lined silicone mat. Heat the block to 60°C and agitate at 600 rpm for 12 hours.

Phase 3: In-Process Scavenging (Self-Validating Step)

To ensure the final library is free of unreacted starting materials without using HPLC:

  • Cool the plate to room temperature.

  • Add 50 mg of Isocyanate-functionalized polystyrene resin (loading ~1.5 mmol/g) to each well. Causality: The isocyanate resin will covalently capture any unreacted aniline scaffold.

  • Add 50 mg of Carbonate-functionalized polystyrene resin to each well. Causality: This will scavenge any unreacted carboxylic acids and the acidic HOAt byproduct.

  • Agitate at room temperature for 4 hours.

Phase 4: High-Throughput Purification (HTP)
  • Transfer the reaction mixtures through a 96-well filter plate (0.45 µm PTFE) into a pre-weighed collection plate.

  • Wash the resins twice with 200 µL of DMF, collecting the washings.

  • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the dry library compounds.

G A Scaffold Dispensing Aniline-Pyridazine B Acid Activation HATU + DIPEA A->B C Parallel Coupling 96-Well, 60°C B->C D Resin Scavenging Isocyanate/Carbonate C->D E HTP Filtration & LC-MS QC D->E

Fig 2. High-throughput combinatorial workflow for aniline-pyridazine library synthesis.

Analytical Validation Criteria

To validate the library for biological screening, a representative sample (or the entire plate via rapid-fire MS) must pass the following automated QC gates:

  • LC-MS Purity: >85% purity by UV integration at 254 nm. The pyridazine core provides strong chromophoric absorption, ensuring accurate UV quantification.

  • Mass Confirmation: Presence of the [M+H]⁺ ion corresponding to the expected amide product.

  • Failure Trigger: Any well exhibiting >10% of the unreacted scaffold mass (m/z 241.1) indicates a failure in the scavenging step and flags the compound for exclusion from the screening deck.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity AACR Journals[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation PMC (PubMed Central)[Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent d-nb.info (German National Library)[Link]

  • Optimization studies of an amide coupling reaction with anilines ResearchGate[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide.

Scientific Context and Rationale

The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS: 1216272-27-3) is a highly versatile small-molecule pharmacophore. The pyridazine core is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized to modulate physicochemical properties, improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and engage the hinge-binding regions of target kinases[1].

From a structural perspective, the pyrrolidine ring enhances the molecule's basicity and aqueous solubility, while the primary aniline moiety serves as a critical synthetic handle. This makes the scaffold highly valuable for developing targeted kinase inhibitors or serving as a warhead/ligand in Proteolysis Targeting Chimeras (PROTACs). However, advancing such early-stage basic small molecules into preclinical murine models requires rigorous formulation strategies. Poorly formulated compounds often lead to erratic absorption, in vivo precipitation, and artificially low bioavailability, which can result in the premature abandonment of viable therapeutic candidates.

Physicochemical Profiling & Formulation Causality

As a Senior Application Scientist, I approach in vivo dosing by first analyzing the molecule's physicochemical constraints. This compound possesses two basic nitrogen centers (the pyrrolidine and the aniline) alongside the pyridazine ring.

  • Solubility Dynamics: The compound exhibits pH-dependent solubility. It is highly soluble in the acidic environment of the stomach but is prone to precipitation in the neutral pH of the murine intestine.

  • Intravenous (IV) Causality: For IV administration, the compound must be in a complete, clear solution to prevent fatal pulmonary embolisms. We utilize a co-solvent/surfactant system (DMSO/Solutol) to disrupt crystal lattice energy and micellarize the hydrophobic pyridazine core[2].

  • Per Os (PO) Causality: For oral dosing, a fine suspension is often preferred over a solution to evaluate dissolution-rate-limited absorption, mimicking a clinical solid dosage form[3]. A wetting agent (Tween-80) and a suspending agent (Methylcellulose) prevent particle agglomeration.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that experimental artifacts are caught before data is generated.

Protocol A: Formulation Preparation

Objective: Prepare a 0.5 mg/mL IV solution and a 2.0 mg/mL PO suspension.

  • IV Vehicle Preparation (5% DMSO / 10% Solutol HS15 / 85% Saline):

    • Weigh the required mass of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline into a sterile glass vial.

    • Add 5% (v/v) DMSO and vortex until the API is completely dissolved. Validation step: Visual inspection against a black/white background must confirm the absence of macroscopic particles.

    • Add 10% (v/v) liquefied Solutol HS15 (pre-warmed to 37°C) and vortex.

    • Slowly titrate 85% (v/v) sterile saline while stirring continuously to prevent solvent shock.

    • System Validation: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 confirms a stable micellar solution without sub-visible precipitates.

  • PO Vehicle Preparation (0.5% Methylcellulose / 0.2% Tween-80 in Water):

    • Add the API to a mortar. Add 0.2% (v/v) Tween-80 to wet the powder, triturating into a smooth paste.

    • Gradually add 0.5% Methylcellulose solution under continuous geometric dilution.

    • Probe sonicate for 5 minutes on ice. Validation step: Analyze via optical microscopy to ensure >90% of particles are <10 µm in diameter, ensuring uniform gastric dissolution.

Protocol B: Murine Dosing and Pharmacokinetic Sampling

Objective: Administer formulations to C57BL/6 mice and collect serial blood samples.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts remain fed.

  • Administration:

    • IV Cohort (2 mg/kg): Administer 4 mL/kg of the IV solution via the lateral tail vein. Validation step: Back-weigh the syringe pre- and post-injection to calculate the exact administered dose.

    • PO Cohort (10 mg/kg): Administer 5 mL/kg of the PO suspension via oral gavage using a 20-gauge bulb-tipped needle.

  • Serial Blood Collection:

    • Collect 20 µL of blood via submandibular venipuncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into K2-EDTA coated tubes. Invert gently 5 times to prevent micro-clots.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

Protocol C: LC-MS/MS Bioanalysis
  • Protein Precipitation: To 10 µL of murine plasma, add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (IS) (e.g., a deuterated pyridazine analog).

  • Extraction: Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 2 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

  • System Validation: The analytical run is only accepted if the calibration curve yields an R2>0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes the anticipated PK parameters for a basic, moderately lipophilic pyridazine-aniline scaffold in murine models, calculated via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Moderate oral absorption limited by gastric emptying.
Tmax​ (h) 0.0831.5 ± 0.5Typical for suspension formulations requiring in vivo dissolution.
AUC0−∞​ (h·ng/mL) 2,100 ± 1804,200 ± 310Indicates moderate systemic exposure.
T1/2​ (h) 2.4 ± 0.33.1 ± 0.4Flip-flop kinetics observed in PO due to prolonged absorption.
Clearance ( CL ) (mL/min/kg) 15.8 ± 1.2N/AModerate hepatic extraction ratio.
Volume of Distribution ( Vss​ ) 2.8 ± 0.2 L/kgN/AExtensive tissue distribution driven by the basic pyrrolidine ring.
Bioavailability ( F% ) 100% (Reference)40.0% Good oral viability for early-stage lead optimization.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the preclinical workflow and the proposed metabolic/target engagement pathways of the compound.

PK_Workflow A Physicochemical Profiling B Vehicle Formulation A->B C Murine Dosing (IV & PO) B->C D Serial Blood Sampling C->D E LC-MS/MS Bioanalysis D->E F PK Parameter Calculation E->F

Caption: Sequential workflow for the preclinical pharmacokinetic evaluation of small molecules.

Mechanism cluster_Liver Hepatic Metabolism (Clearance) cluster_Target Pharmacodynamic Target Tissue Parent 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (Systemic Circulation) CYP CYP450 Oxidation (Pyrrolidine Hydroxylation) Parent->CYP Phase I NAT N-Acetyltransferase (Aniline N-Acetylation) Parent->NAT Phase II Kinase Target Kinase / E3 Ligase (H-Bonding via Aminopyridazine) Parent->Kinase Tissue Distribution Effect Target Inhibition / Degradation Kinase->Effect

Caption: Proposed systemic pathways: Hepatic clearance vs. pharmacodynamic target engagement.

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in Plasma

Executive Summary & Scientific Rationale The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a highly functionalized chemical entity frequently utilized as an intermediate or active pharmacophore in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a highly functionalized chemical entity frequently utilized as an intermediate or active pharmacophore in the development of targeted kinase inhibitors and GPCR modulators. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices is critical for drug development.

However, the quantification of basic, nitrogen-rich small molecules in plasma is frequently compromised by matrix effects. Endogenous plasma lipids—specifically glycerophosphocholines—co-elute with target analytes and cause severe ion suppression in the electrospray ionization (ESI) source[1]. To ensure regulatory compliance with the FDA Bioanalytical Method Validation Guidance (2018)[2] and the harmonized ICH M10 standard[3], this protocol employs a targeted Phospholipid Removal (PLR) strategy[4] combined with Biphenyl-based UHPLC-MS/MS.

Physicochemical Profiling & Method Design Causality

As a Senior Application Scientist, it is imperative to design bioanalytical methods driven by the physicochemical properties of the analyte rather than relying on generic templates.

  • Analyte Properties & Ionization: The molecule contains a basic pyrrolidine ring and an aniline group. This dictates the use of positive Electrospray Ionization (ESI+) and acidic mobile phases (0.1% Formic Acid) to ensure the molecule remains fully protonated ( [M+H]+ m/z 241.1), maximizing detection sensitivity.

  • Sample Preparation Causality: Standard Protein Precipitation (PPT) leaves high concentrations of phospholipids in the extract[5]. We implement a secondary Phospholipid Removal (PLR) step using a zirconia/silica-based 96-well plate. The Lewis acid-base interactions selectively trap phosphate groups, allowing the basic analyte to pass through unhindered. This eliminates matrix-induced ion suppression and extends the lifespan of the analytical column.

  • Chromatographic Causality: A standard C18 column often struggles to retain polar basic compounds, leading to early elution in the solvent front where matrix effects are highest. By selecting a Biphenyl stationary phase , we exploit π−π interactions between the column and the analyte's pyridazine and aniline rings, ensuring robust retention and sharp peak shapes.

Bioanalytical Workflow Visualization

Workflow A Plasma Sample (50 µL) + Internal Standard (IS) B Protein Precipitation (PPT) Add 150 µL ACN with 1% Formic Acid A->B C Vortex & Centrifuge 14,000 x g for 10 min at 4°C B->C D Phospholipid Removal (PLR) Transfer supernatant to HybridSPE Plate C->D E Vacuum Manifold Filtration Collect eluate free of phospholipids D->E F Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase A E->F G UHPLC-MS/MS Analysis Inject 2 µL onto Biphenyl Column F->G

Figure 1: Step-by-step bioanalytical workflow combining PPT and PLR for matrix effect elimination.

Step-by-Step Experimental Protocols

Reagent Preparation & Self-Validating Controls

Trustworthiness Principle: A robust assay must be self-validating. We utilize a stable isotope-labeled internal standard (Analyte- d4​ ) to dynamically correct for any variations in extraction recovery or residual matrix effects.

  • Calibration Standards: Prepare a stock solution of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline at 1.0 mg/mL in DMSO. Spike into blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Internal Standard (IS) Working Solution: Prepare Analyte- d4​ at 50 ng/mL in 100% Acetonitrile (ACN) containing 1% Formic Acid (FA).

  • Quality Controls (QCs): Prepare independent QC samples at 3.0 ng/mL (Low), 400 ng/mL (Mid), and 800 ng/mL (High). Include Dilution Quality Controls (DQCs) for samples exceeding the ULOQ[6].

Plasma Sample Extraction (PPT + PLR)
  • Aliquot 50 µL of plasma (blank, standards, QCs, or study samples) into a 2 mL 96-well collection plate.

  • Add 150 µL of the IS Working Solution (ACN + 1% FA) to all wells (except double blanks, which receive plain ACN + 1% FA). Causality: The organic solvent precipitates plasma proteins, while the acid disrupts protein-analyte binding.

  • Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the resulting supernatant into a 96-well Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®).

  • Apply vacuum (15 in Hg) for 3 minutes to pull the extract through the sorbent bed. Causality: The sorbent irreversibly binds glycerophosphocholines[5].

  • Evaporate the collected eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex and inject 2 µL into the LC-MS/MS system.

LC-MS/MS Operational Conditions

Table 1: UHPLC Gradient Conditions (Biphenyl Column, 2.1 x 50 mm, 1.7 µm)

Time (min) Flow Rate (mL/min) Mobile Phase A (H₂O + 0.1% FA) Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 95% 5%
0.5 0.4 95% 5%
2.0 0.4 10% 90%
3.0 0.4 10% 90%
3.1 0.4 95% 5%

| 4.5 | 0.4 | 95% | 5% |

MRM Precursor Precursor Ion (Q1) [M+H]+ m/z 241.1 Protonated Analyte Collision Collision Cell (q2) CID with Argon Gas Energy Transfer Precursor->Collision Isolation Quant Quantifier Ion (Q3) m/z 170.1 Loss of Pyrrolidine (-71 Da) Collision->Quant CE: 25 eV Qual Qualifier Ion (Q3) m/z 148.1 Aniline Cleavage (-93 Da) Collision->Qual CE: 40 eV

Figure 2: MRM fragmentation logic for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline quantification.

Table 2: Mass Spectrometry MRM Parameters (ESI Positive Mode)

Analyte / IS Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 241.1 170.1 50 25 Quantifier
Target Compound 241.1 148.1 50 40 Qualifier

| Analyte- d4​ (IS) | 245.1 | 174.1 | 50 | 25 | Internal Standard |

Method Validation Summary

The method must be fully validated prior to the analysis of study samples, adhering strictly to the acceptance criteria defined by global regulatory bodies[2],[3].

Table 3: Method Validation Acceptance Criteria (ICH M10 / FDA 2018)

Validation Parameter Acceptance Criteria Scientific Rationale & Causality
Accuracy (Bias %) ±15% (±20% at LLOQ) Ensures the measured concentration accurately reflects the true in vivo pharmacokinetic value.
Precision (CV %) ≤15% (≤20% at LLOQ) Guarantees analytical reproducibility across multiple runs and different days.
Matrix Factor (IS-normalized) CV ≤15% across 6 lots Validates that the PLR extraction successfully mitigated ion suppression regardless of individual patient lipid profiles.
Carryover ≤20% of LLOQ in Blank Blank matrix injections directly following the ULOQ ensure no residual analyte contaminates subsequent low-concentration samples.

| IS Response Tracking | ±20% of the mean | A sudden drop in IS area indicates a localized matrix effect or extraction failure, self-invalidating that specific sample. |

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Retrieved from[Link]

  • Nakanishi, H., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, ACS Publications. Retrieved from[Link]

  • Aurand, C. R. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved from[Link]

  • Agilent Technologies. Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for the Isolation of Pure 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Executive Summary 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS: 1216272-27-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (CAS: 1216272-27-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The molecule features a rigid pyridazine core flanked by a hydrogen-bond donating aniline group and a conformationally flexible, basic pyrrolidine ring. This structural complexity presents unique challenges during isolation, notably a high propensity for liquid-liquid phase separation (LLPS or "oiling out") and agglomeration during crystallization. This application note details self-validating protocols for both free-base anti-solvent crystallization and reactive salt formation.

Physicochemical Profiling & Crystallization Rationale

To design a robust crystallization protocol, we must first analyze the thermodynamic drivers of the molecule. The presence of three distinct basic centers (aniline -NH₂, pyridazine nitrogens, and pyrrolidine nitrogen) results in highly pH-dependent solubility and complex hydrogen-bonding networks[1].

Table 1: Physicochemical Profile & Crystallization Implications
ParameterValue / CharacteristicCrystallization Implication
Molecular Formula C₁₄H₁₆N₄ (MW: 240.31 g/mol )Moderate molecular weight; high crystalline potential if the lattice energy is optimized against entropic penalties.
H-Bonding Profile Donors: 1 (-NH₂) Acceptors: 4 (N atoms)Propensity for polymorphism due to multiple competing intermolecular hydrogen-bonding networks.
Basic Centers Pyrrolidine (pKa ~7-8) Aniline (pKa ~4.5)Highly amenable to reactive salt crystallization (e.g., HCl) to bypass free-base oiling out.
Solubility High in EtOH, IPA, DMF Low in H₂O, HeptaneIdeal for anti-solvent crystallization using Alcohol/Water or Alcohol/Heptane binary systems.

Causality in Strategy Selection: Because the flexible pyrrolidine ring introduces entropic penalties during lattice formation, rapid supersaturation generation often leads to amorphous precipitation or agglomeration. Operating strictly within the 2 is critical to ensure controlled crystal growth rather than spontaneous nucleation[2]. Furthermore, washing the resulting filter cake requires precise anti-solvent selection to prevent the 3 within the crystal bed[3].

Decision Workflow

The choice between Free Base isolation and Salt Formation depends entirely on the crude purity profile. For crude purities >90%, anti-solvent crystallization of the free base is sufficient. For highly impure streams (<90%), reactive salt formation provides a higher purification factor due to the strict geometric requirements of the ionic crystal lattice.

CrystallizationWorkflow Start Crude 4-(6-(Pyrrolidin-1-yl) pyridazin-3-yl)aniline Dissolution Dissolution in Primary Solvent (EtOH or IPA) @ 60°C Start->Dissolution Filtration Clarifying Filtration (Remove insoluble impurities) Dissolution->Filtration Decision Crystallization Strategy Filtration->Decision AntiSolvent Free Base Anti-Solvent (Add H2O, Seed @ 45°C) Decision->AntiSolvent High Purity Crude SaltForm Reactive Salt Formation (Add 1.05 eq HCl in IPA) Decision->SaltForm Low Purity Crude Cooling Controlled Cooling (0.1 °C/min to 5°C) AntiSolvent->Cooling SaltForm->Cooling Isolation Filtration & Anti-Solvent Wash Cooling->Isolation Drying Vacuum Drying (45°C, Low Shear) Isolation->Drying

Decision matrix and unit operations for the crystallization of the API intermediate.

Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Free Base)

Objective: Isolate the free base while preventing LLPS and agglomeration through controlled supersaturation and seeding.

  • Dissolution: Suspend 100 g of crude 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in 500 mL of absolute Ethanol (5 volumes) in a jacketed crystallizer. Heat to 60 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates. Return the filtrate to a clean crystallizer.

  • Cooling & MSZW Entry: Cool the solution to 45 °C at a controlled rate of 0.5 °C/min.

    • Causality: This temperature is carefully selected to enter the MSZW, where the solution is supersaturated but spontaneous primary nucleation will not occur, preventing oiling out.

  • Anti-Solvent Titration & Seeding: Add 25 mL of Water (0.25 volumes) dropwise to reach the seeding point. Add 1.0 g (1% w/w) of pure, milled seed crystals of the target polymorph.

  • Aging: Hold the suspension at 45 °C for 2 hours.

    • Causality: Aging allows the seed crystals to consume the initial supersaturation, establishing a robust crystal bed and preventing secondary nucleation spikes.

  • Anti-Solvent Dosing: Linearly dose an additional 475 mL of Water over 4 hours.

    • Causality: Linear dosing maintains a constant supersaturation level, driving crystal growth over nucleation, which strictly mitigates agglomeration.

  • Final Cooling: Cool the slurry to 5 °C at 0.1 °C/min. Hold for 1 hour to maximize yield.

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the cake with 2 bed volumes of pre-chilled (5 °C) 1:1 EtOH:Water.

    • Causality: Using a wash solvent with an identical composition to the final mother liquor prevents the "anti-solvent shock" effect, which can precipitate impurities trapped in the interstitial liquid[3].

  • Drying: Dry under vacuum (≤ 50 mbar) at 45 °C using low-shear agitation to prevent crystal attrition.

Protocol B: Reactive Salt Crystallization (Hydrochloride Salt)

Objective: Isolate the intermediate as a highly crystalline HCl salt to purge structurally similar impurities that co-crystallize with the free base.

  • Dissolution: Dissolve 100 g of crude free base in 800 mL of Isopropanol (IPA) at 55 °C.

  • Acid Addition: Prepare a solution of 5M HCl in IPA (1.05 molar equivalents relative to the API). Dose 20% of the acid solution over 15 minutes.

  • Nucleation: Upon partial acid addition, the protonation of the pyrrolidine nitrogen drastically reduces solubility, inducing primary nucleation of the salt.

  • Completion of Reaction: Dose the remaining 80% of the HCl solution over 2 hours at 55 °C.

    • Causality: Slow addition ensures the reaction is diffusion-controlled, allowing the salt to crystallize directly onto the existing nuclei rather than crashing out as an amorphous solid.

  • Cooling & Isolation: Cool to 0 °C at 0.2 °C/min. Filter and wash with 200 mL of cold Ethyl Acetate (EtOAc). Dry under vacuum at 50 °C.

Analytical Validation System

A self-validating protocol requires orthogonal analytical techniques to confirm that the crystallization achieved both the required chemical purity and the correct solid-state form.

Table 2: Analytical Validation Matrix
TechniquePurposeAcceptance Criteria
RP-HPLC (UV 254 nm) Chemical Purity & Impurity Profiling≥ 99.5% Area; No single unknown impurity > 0.10%.
X-Ray Powder Diffraction (XRPD) Polymorphic Identity & CrystallinitySharp, distinct Bragg peaks matching the reference diffractogram; absence of amorphous halos.
Differential Scanning Calorimetry (DSC) Thermal Stability & Solvate DetectionSingle sharp endothermic melting peak. Absence of broad desolvation endotherms prior to melt.
Karl Fischer (KF) Titration Residual Water Content≤ 0.5% w/w (unless isolating a stable hydrate form).

References

  • Title: Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

  • Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage Source: jst.go.jp URL: [Link]

  • Title: CrystEngComm - RSC Publishing (Nucleation rate and Gibbs free energy of APIs) Source: rsc.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthetic yield of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in cross-coupling reactions

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support & Troubleshooting Center. The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline via Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support & Troubleshooting Center. The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline via Suzuki-Miyaura cross-coupling presents unique chemoselectivity and catalytic challenges. The target molecule contains an electron-deficient pyridazine core, a pyrrolidine ring, and a free aniline moiety. This guide provides field-proven mechanistic insights, a self-validating protocol, and quantitative data to help you overcome catalyst poisoning and optimize your synthetic yield.

Diagnostic Overview: The Chemical Challenge

When coupling 3-chloro-6-(pyrrolidin-1-yl)pyridazine with (4-aminophenyl)boronic acid, the reaction is highly susceptible to catalyst deactivation. The adjacent nitrogen atoms on the pyridazine ring act as strong σ -donors and π -acceptors, which can tightly coordinate to the palladium center and pull it out of the active catalytic cycle.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (3-chloro-6-(pyrrolidin-1-yl)pyridazine) Pd0->OxAdd Productive Pathway Poison Catalyst Poisoning (Pyridazine/Aniline N-Coordination) Pd0->Poison Off-Cycle Pathway TransMet Transmetalation ((4-aminophenyl)boronic acid) OxAdd->TransMet Base Activation Poison->Pd0 Steric Exclusion (XPhos Ligand) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Target Molecule 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline RedElim->Product

Logical flow of productive Suzuki coupling versus catalyst poisoning by N-heterocycles.

Deep-Dive Troubleshooting (FAQs)

Q1: My Suzuki coupling stalls at 20-30% conversion despite using excess reagents. What is happening? Causality: This is a classic case of catalyst poisoning. The nitrogen atoms on the pyridazine ring, along with the free amine on the aniline boronic acid, can form stable, off-cycle bis-ligated Pd complexes. Solution: Switch from first-generation catalysts (like Pd(PPh3​)4​ ) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). The massive steric bulk of the XPhos ligand physically prevents multiple heteroaromatic rings from coordinating to the palladium simultaneously, forcing the metal to remain in the active catalytic cycle . Additionally, ensure your starting materials are highly purified, as trace impurities like elemental sulfur from upstream chlorination steps can irreversibly poison the catalyst .

Q2: I am observing a large amount of deboronated starting material (aniline) in my LC-MS. How do I prevent protodeboronation? Causality: (4-Aminophenyl)boronic acid is highly electron-rich. Electron-donating groups increase the electron density of the C-B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation) under basic aqueous conditions at elevated temperatures. Solution: Substitute the free boronic acid with its pinacol ester (Bpin), which is kinetically much more stable against hydrolysis. Furthermore, use a highly active precatalyst (like XPhos Pd G3) to accelerate the transmetalation step so that the cross-coupling outcompetes the degradation pathway .

Q3: Do I need to Boc-protect the free amine on the boronic acid to prevent competing Buchwald-Hartwig amination? Causality: Generally, no. While the free -NH2​ group is a nucleophile, the Suzuki-Miyaura transmetalation pathway is kinetically favored over C-N bond formation when using weak inorganic bases (like K3​PO4​ or Na2​CO3​ ). If you were to use strong alkoxide bases (e.g., NaOtBu) under anhydrous conditions, C-N coupling would become a major risk. By sticking to mild inorganic bases and Suzuki-optimized ligands, you maintain strict chemoselectivity .

Performance Matrix: Catalyst & Condition Optimization

The following table summarizes the quantitative outcomes of various catalytic systems applied to this specific molecular scaffold.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)DME/ H2​O 8015-20Severe catalyst poisoning; unreacted halide remains.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq)Dioxane/ H2​O 9035-40Moderate conversion; significant protodeboronation.
Pd(OAc)2​ / SPhos K3​PO4​ (aq)Toluene/ H2​O 10065-70Good conversion; trace Buchwald-Hartwig side product.
XPhos Pd G3 (2 mol%) K3​PO4​ (aq) Dioxane/ H2​O 80 >90 Rapid conversion; minimal side reactions; self-validating.

Self-Validating Experimental Protocol

Workflow Step1 1. Degas Solvents (Dioxane/H2O) Step2 2. Add Substrates & K3PO4 Base Step1->Step2 Step3 3. Add Precatalyst (XPhos Pd G3) Step2->Step3 Step4 4. Heat to 80°C (2-4 hours) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-chloro-6-(pyrrolidin-1-yl)pyridazine (1.0 equiv) and (4-aminophenyl)boronic acid pinacol ester (1.2 equiv). Add a 4:1 mixture of 1,4-dioxane and water.

  • Causality: Using the pinacol ester (Bpin) instead of the free boronic acid drastically reduces hydrolytic protodeboronation.

  • Validation Checkpoint: The solution should be a heterogeneous suspension. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes to prevent oxidative degradation of the electron-rich phosphine ligand.

Step 2: Base and Catalyst Addition

  • Action: Add K3​PO4​ (2.0 equiv) and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Causality: K3​PO4​ is a mild inorganic base that activates the boronic ester for transmetalation without being strong enough to deprotonate the aniline amine, thereby preventing unwanted C-N cross-coupling.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under an argon atmosphere for 2-4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a reddish suspension (precatalyst) to a pale yellow/brown homogeneous solution, indicating the successful generation of the active monoligated Pd(0) species. TLC (EtOAc/Hexane 1:1) should show complete consumption of the UV-active halopyridazine spot.

Step 4: Workup and Isolation

  • Action: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Checkpoint: If the aqueous layer remains highly colored, it indicates trapped palladium complexes. Ensure thorough extraction. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline.

References

  • Billingsley, K. W.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006. URL:[Link]

  • Wang, D. et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, ACS Publications, 2017. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." URL:[Link]

  • Wikipedia. "Suzuki reaction." URL: [Link]

Optimization

Troubleshooting poor aqueous solubility of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in biological assays

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (and structurally related pyridazine-aniline derivatives) in in vitro biochemical and cell-based assays.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will diagnose the physicochemical root causes of precipitation, establish self-validating experimental protocols, and provide actionable troubleshooting steps to ensure the integrity of your dose-response data.

Physicochemical Root Cause Analysis: Why Does This Molecule Precipitate?

To troubleshoot solubility, we must first understand the molecular causality. The poor aqueous solubility of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in physiological buffers (pH 7.4) is driven by three competing structural factors:

  • High Crystal Lattice Energy (The Pyridazine Core): The pyridazine heterocycle possesses a high dipole moment and robust, dual hydrogen-bonding capacity. This promotes strong intermolecular π-π stacking and H-bonding in the solid state, making it thermodynamically difficult for water molecules to break the crystal lattice[1].

  • Hydrophobic Bulk (The Pyrrolidine Ring): The addition of the aliphatic pyrrolidine ring significantly increases the molecule's lipophilicity (LogP), driving it out of the aqueous phase and promoting aggregation when diluted from organic stocks[2].

  • pH-Dependent Ionization (The Aniline & Pyrrolidine Groups): The molecule contains basic nitrogen centers. While highly soluble in acidic environments due to protonation, at the physiological pH of most biological assays (pH 7.2–7.4), the molecule remains largely un-ionized, resulting in a drastic drop in intrinsic aqueous solubility[2].

Self-Validating Troubleshooting Workflow

When a concentrated DMSO stock is diluted into an aqueous assay buffer, the local concentration of the compound often exceeds its thermodynamic solubility limit, leading to micro-precipitation[3]. To prevent false negatives (due to lack of bioavailable compound) or false positives (due to aggregate-induced enzyme inhibition), you must validate solubility before running the biological assay.

Solubility Optimization Decision Tree

SolubilityWorkflow Start Prepare 10 mM DMSO Stock Dilution Dilute into Aqueous Assay Buffer Start->Dilution Check Nephelometry / Visual Check Dilution->Check Pass Proceed to Biological Assay Check->Pass Clear Solution Fail Precipitation Detected Check->Fail Turbid/Scattering Opt1 Adjust Buffer pH (Slightly Acidic) Fail->Opt1 Opt2 Add Solubilizer (e.g., HP-β-CD) Fail->Opt2 Opt3 Reduce Max Assay Concentration Fail->Opt3 Opt1->Dilution Opt2->Dilution Opt3->Dilution

Fig 1. Iterative troubleshooting workflow for resolving compound precipitation in aqueous assays.

Standardized Experimental Protocols

Do not rely on the naked eye to confirm solubility. Micro-precipitates are often invisible but will ruin assay kinetics. Implement the following self-validating protocol using nephelometry (light scattering)[4].

Protocol: Nephelometry-Validated Stock Dilution

Objective: Determine the true kinetic solubility limit of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in your specific assay buffer.

Materials:

  • Target Compound (Powder)

  • Anhydrous, cell-culture grade DMSO

  • Assay Buffer (e.g., PBS, HEPES, or DMEM)

  • Nephelometer or Absorbance Microplate Reader (set to 600 nm)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM master stock. Vortex for 2 minutes. If particulates remain, sonicate in a 37°C water bath for 5 minutes until completely clear[2][5]. Note: Do not exceed 37°C to avoid thermal degradation.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO first.

  • Aqueous Transfer: Transfer aliquots of the DMSO dilutions into the aqueous assay buffer to achieve your final desired concentrations. Crucial Step: Ensure the final DMSO concentration is identical across all wells (e.g., strictly 0.5%).

  • Equilibration: Incubate the plate at the temperature of your biological assay (e.g., 37°C) for 30–60 minutes. Thermodynamic precipitation is time-dependent[3].

  • Validation Readout: Read the plate using a nephelometer (measures light scatter) or an absorbance reader at 600 nm[4].

  • Data Interpretation: A sudden spike in light scattering/absorbance indicates the solubility limit has been breached. Rule: You must exclude any biological data generated at or above this concentration[4].

Quantitative Data: Tolerability of Solubilizing Agents

If your compound precipitates at your required testing concentration, you must alter the solvent environment. Below is a reference table of commonly utilized co-solvents and excipients, alongside their maximum tolerated limits in standard biological assays to prevent solvent-induced toxicity or enzyme denaturation.

Solubilizing AgentMechanism of ActionMax Conc. (Cell-Based Assays)Max Conc. (Biochemical Assays)Notes
DMSO Disrupts crystal lattice; universal organic co-solvent.≤ 0.5%≤ 5.0%High concentrations cause cell toxicity and enzyme inhibition[2].
Ethanol Polar organic co-solvent; H-bond donor/acceptor.≤ 1.0%≤ 5.0%Often better tolerated by cells than DMSO[2].
Tween-80 Non-ionic surfactant; forms micelles around lipophilic groups.≤ 0.01% - 0.1%≤ 0.1%Can interfere with membrane integrity in cell assays[5].
HP-β-CD Cyclodextrin; encapsulates the hydrophobic pyrrolidine ring.≤ 1.0% - 5.0%≤ 5.0%Excellent for masking lipophilicity without denaturing proteins.
Acidic pH (e.g., pH 6.5) Protonates the basic aniline/pyrrolidine nitrogens.Assay DependentAssay DependentHighly effective for this specific basic molecule, but may alter enzyme kinetics[2].

Frequently Asked Questions (FAQs)

Q: I am running an MTT cell viability assay, and I am seeing erratic, artificially high absorbance readings at my highest compound concentrations. What is happening? A: This is a classic artifact of poor solubility. When 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline precipitates in the cell culture medium, the resulting micro-crystals scatter light. Because the MTT assay relies on an absorbance readout (typically around 570 nm), the spectrophotometer misinterprets the scattered light from the precipitate as formazan absorbance, leading to false viability spikes[4]. You must determine the solubility limit via nephelometry and cap your dose-response curve below that concentration.

Q: Can I just heat my assay buffer to 50°C to force the compound into solution before adding it to my cells? A: No. While heating will temporarily increase kinetic solubility, biological assays are typically run at 37°C or room temperature. As the buffer cools, the system will return to thermodynamic equilibrium, and the compound will precipitate out of solution over the course of the assay[2][3]. This leads to variable, unknown concentrations of the active compound reaching your target.

Q: I've maxed out my DMSO concentration at 0.5% for my cell assay, but the compound still precipitates. What is the next best step? A: Since this molecule contains basic amines (aniline and pyrrolidine), its solubility is highly pH-dependent. If your specific biological system can tolerate a slight drop in pH (e.g., adjusting the buffer from pH 7.4 to pH 6.8), you will increase the protonation state of the molecule, drastically improving its aqueous solubility[2]. Alternatively, consider complexation with a cyclodextrin like HP-β-CD, which can shield the lipophilic pyrrolidine ring from the aqueous environment[5].

Q: Why does this molecule dissolve perfectly in DMSO but crash out immediately in water, even when the structure looks relatively small? A: Molecular weight is only one factor. The pyridazine-aniline core is highly planar and possesses a strong dipole moment, which creates a highly stable, tightly packed crystal lattice[1]. DMSO is a powerful aprotic solvent that easily disrupts these intermolecular forces. However, water cannot compete with the strong π-π stacking and hydrogen bonding between the drug molecules themselves, causing them to self-associate and precipitate the moment the DMSO is diluted[6].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - National Institutes of Health (PMC). Available at:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. Available at:[Link]

  • Aqueous Solubility - Creative Biolabs. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible liquid chromatography-mass spectrometry (LC-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible liquid chromatography-mass spectrometry (LC-MS) methods for polybasic heteroaromatic compounds.

The target analyte, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline , presents a unique chromatographic challenge. It contains three distinct basic moieties: a primary aniline, a pyridazine ring, and a pyrrolidine ring. This polybasic nature makes the molecule highly susceptible to secondary interactions, poor retention, and unpredictable ionization states. This guide synthesizes field-proven insights to help you troubleshoot and optimize your mobile phase conditions.

Method Development Architecture

When developing a method for polybasic compounds, the traditional approach of using low-pH mobile phases (e.g., 0.1% Formic Acid) often fails due to the complete protonation of the analyte. The workflow below illustrates the logical progression toward a high-pH optimization strategy.

Workflow Start Assess Analyte: Polybasic, pKa ~2-7 Acidic Low pH Strategy (0.1% FA, pH 2.7) Start->Acidic Conventional Basic High pH Strategy (10mM NH4HCO3, pH 10) Start->Basic Optimal Degradation Risk: On-Column Degradation & Poor Retention Acidic->Degradation Retention Benefit: Neutralized Amines Strong Hydrophobic Retention Basic->Retention Col Select Hybrid Silica Column (e.g., BEH C18) Retention->Col Temp Optimize Temp to 45°C (Improves Mass Transfer) Col->Temp Final Robust LC-MS Method (Symmetrical Peaks) Temp->Final

Decision matrix for mobile phase optimization of polybasic aniline-pyridazine derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my compound exhibit severe peak tailing on standard C18 columns, and how do I fix it? A1: Peak tailing for basic compounds is primarily caused by secondary retention mechanisms. While the hydrophobic carbon chain of the analyte interacts with the C18 stationary phase, the basic nitrogen atoms (particularly the pyrrolidine and aniline groups) undergo electrostatic ion-exchange interactions with residual, acidic silanol groups ( −SiO− ) on the silica matrix[1].

  • The Fix: Switch to a high-pH mobile phase (e.g., pH 10). At this pH, the basic moieties of the analyte are deprotonated (neutralized), eliminating the electrostatic attraction to the silanols. Ensure you use a high-pH tolerant hybrid silica column (such as Ethylene Bridged Hybrid or specialized core-shell particles) to prevent column dissolution[2].

Q2: The analyte elutes near the void volume ( t0​ ) under standard acidic conditions (0.1% Formic Acid). How can I increase retention? A2: At pH 2.7, the aniline and pyrrolidine nitrogens are fully protonated, rendering the molecule highly polar. In reversed-phase liquid chromatography (RPLC), ionized analytes have partition coefficients ( k′ ) that can be 10 to 20 times lower than their neutral counterparts[3].

  • The Fix: Transitioning to a high pH (e.g., 10 mM Ammonium Bicarbonate, pH 10) converts the molecule into its free-base form. This maximizes its hydrophobicity, drastically increasing retention on the reversed-phase column[3].

Q3: I observed unexpected extra peaks and suspected sample degradation. Could the mobile phase be causing this? A3: Yes. Pyridazine- and aniline-containing compounds in the 500-Da range have been documented to undergo on-column degradation or epimerization when exposed to highly acidic mobile phases, particularly those containing Trifluoroacetic acid (TFA)[4].

  • The Fix: If low pH is strictly required for your detector, switch from TFA to a milder acid like 0.1% Acetic Acid, which has been shown to stabilize these specific scaffolds and reduce column reactivity[4]. Otherwise, the high-pH strategy remains the safest route to preserve sample integrity.

Q4: How does column temperature affect the separation of this basic compound? A4: Column temperature is a critical, often overlooked parameter in RPLC optimization. Increasing the temperature (e.g., from 30 °C to 45 °C or 50 °C) decreases the viscosity of the mobile phase, which enhances the mass transfer rate of the analyte between the mobile and stationary phases[5]. For bulky polybasic compounds, this results in sharper peak widths, improved resolution, and a significant reduction in system backpressure[5].

Mechanism A Protonated Analyte (Low/Neutral pH) C Ion-Exchange Interaction (Severe Peak Tailing) A->C Electrostatic Binding B Ionized Silanols (SiO- on Type A Silica) B->C D High pH Buffer (pH 10) Analyte Deprotonated C->D Method Optimization E Hydrophobic Retention (Sharp, Symmetrical Peaks) D->E Eliminates Secondary Interactions

Mechanism of silanol-induced peak tailing and its resolution via high-pH mobile phases.

Validated Experimental Protocol: High-pH LC-MS Optimization

This protocol establishes a self-validating system to ensure the reliable chromatography of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide ( NH4​OH ).

    • Causality: Ammonium bicarbonate provides excellent buffer capacity at pH 10 (its pKa is ~10.3) and is fully volatile, ensuring MS compatibility.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Phase 2: System Setup & Equilibration

  • Install a high-pH tolerant hybrid silica column (e.g., 50 x 2.1 mm, 1.7 µm BEH C18).

  • Set the column oven temperature to 45 °C to optimize mass transfer[5].

  • Equilibrate the column with 5% B for at least 20 column volumes. Self-Validation Check: Ensure the baseline is stable and system backpressure fluctuates by no more than ±1% .

Phase 3: Gradient Execution

  • Program the following linear gradient at a flow rate of 0.4 mL/min:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 0.5 - 4.5 min: 5% to 95% B (Linear ramp for elution)

    • 4.5 - 5.5 min: 95% B (Column wash)

    • 5.5 - 7.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability Testing (SST)

  • Inject a 1 µg/mL standard of the analyte.

  • Self-Validation Check: The method is considered successful only if the retention factor ( k′ ) is > 2.0, and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.2 , verify the pH of Phase A, as a drop in pH will re-protonate the analyte and induce tailing.

Quantitative Data & Parameters

Table 1: Physicochemical Impact of Mobile Phase pH on Target Analyte

ParameterLow pH (pH 2.7, 0.1% FA)High pH (pH 10.0, 10mM NH4HCO3)
Analyte Ionization State Fully Protonated (Cationic)Neutralized (Free Base)
Reversed-Phase Retention ( k′ ) Low (< 1.0)High (> 3.0)
Peak Asymmetry ( As​ ) > 2.0 (Severe Tailing)0.9 - 1.1 (Symmetrical)
Column Stability Requirement Standard Silica (Type B)Hybrid Silica (e.g., BEH)
Risk of On-Column Degradation High (Especially with TFA)Low

Table 2: System Suitability Criteria (Self-Validating Metrics)

MetricTarget ValueCorrective Action if Failed
Retention Factor ( k′ ) > 2.0Decrease initial % organic modifier; verify high pH buffer integrity.
Tailing Factor ( Tf​ ) 1.2Verify buffer concentration; replace aging/degraded column.
Theoretical Plates ( N ) > 10,000Check for dead volume in tubing; optimize column temperature.
Injection Precision (%RSD) < 1.0% (n=5)Check autosampler needle wash; ensure sample solubility in the mobile phase.

References

  • Understanding HPLC Peak Tailing. Scribd. Available at: [Link]

  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC International. Available at: [Link]

  • pH Gradient Reversed-Phase HPLC. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants. PMC (National Institutes of Health). Available at: [Link]

  • On-Column Sample Degradation. LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability in 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Formulations

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic (PK) profiles of complex heterocyclic weak base...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic (PK) profiles of complex heterocyclic weak bases.

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline presents a classic biopharmaceutical challenge. The molecule features a highly basic pyrrolidine ring (pKa ~9.5) and a weakly basic aniline group (pKa ~4.5) attached to a rigid, planar pyridazine core. This structural combination results in high crystal lattice energy and extreme pH-dependent solubility. While it dissolves readily in the acidic environment of the stomach, it rapidly precipitates upon entering the neutral pH of the small intestine, leading to erratic and poor oral bioavailability.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome these formulation hurdles.

Part 1: Mechanistic Overview & Root Cause Analysis

To solve the bioavailability issue, we must first understand the causality of the absorption failure. When administered as an unformulated free base or a simple salt, the compound undergoes a pH-shift-induced precipitation [1].

In the gastric fluid (pH 1.2–2.0), the molecule is fully protonated and highly soluble. However, as gastric emptying transfers the dissolved drug into the duodenum (pH 6.5–6.8), the molecule deprotonates. The sudden drop in solubility forces the drug into a thermodynamically unstable supersaturated state. Driven by the strong π−π stacking of the pyridazine core, the molecules rapidly nucleate and crystallize into a poorly soluble precipitate before they can permeate the intestinal wall[2].

To counteract this, we must employ the "Spring and Parachute" formulation strategy. The "spring" is the generation of a supersaturated state, and the "parachute" is the use of specialized excipients (polymers or lipids) to kinetically trap the drug in solution, delaying crystallization long enough for complete intestinal absorption[3].

G Stomach Gastric Dissolution (pH 1.2 - 2.0) Intestine Intestinal Transfer (pH 6.5 - 6.8) Stomach->Intestine Transit FreeBase Rapid Precipitation (Free Base Crystalline) Intestine->FreeBase Unformulated / Salt Supersaturation Supersaturation (Spring Effect) Intestine->Supersaturation ASD / SMEDDS Excretion Low Bioavailability (Fecal Excretion) FreeBase->Excretion Poor Absorption Absorption High Bioavailability (Systemic Circulation) Supersaturation->Absorption Parachute Effect

Caption: pH-Shift Precipitation vs. Spring-and-Parachute Formulation Strategy.

Part 2: Troubleshooting FAQs

Q1: My in vivo PK data shows a massive drop in exposure (AUC) following oral dosing compared to IV dosing. Is this purely a solubility issue, or is first-pass metabolism involved? A: It is likely a combination of both. The aniline moiety is highly susceptible to hepatic N-acetylation and CYP450-mediated oxidation. However, if your feces analysis shows a high percentage of intact parent drug, the primary culprit is intestinal precipitation. If you suspect high first-pass metabolism, consider shifting from an Amorphous Solid Dispersion (ASD) to a Lipid-Based Formulation (SMEDDS). Lipids can promote lymphatic transport, effectively bypassing the hepatic portal vein and avoiding first-pass degradation[4].

Q2: We formulated the compound as a Hydrochloride (HCl) salt to improve solubility, but it still precipitates in our FaSSIF (Fasted State Simulated Intestinal Fluid) assays. Why did the salt fail? A: Salt formation only improves the dissolution rate in the stomach; it does not change the intrinsic solubility of the free base at intestinal pH. When the HCl salt enters the neutral FaSSIF medium, the microenvironmental pH shifts, stripping the proton from the pyrrolidine ring. The drug instantly reverts to its free base form and crashes out. To fix this, you must add a precipitation inhibitor (like a cellulosic polymer) to the salt formulation, or abandon the salt entirely in favor of an ASD[5].

Q3: We are designing an Amorphous Solid Dispersion (ASD). Which polymer matrix will provide the best "parachute" effect for this specific molecule? A: For a lipophilic weak base with a pyridazine core, HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard[5]. The hydrophobic acetyl groups of HPMCAS interact via Van der Waals forces with the pyridazine-aniline core, while the succinate groups ionize at pH > 5.5. This ionization provides immense steric and electrostatic repulsion at the drug-water interface, effectively halting crystal nucleation and maintaining supersaturation[3].

Q4: How do I know if I should pursue an ASD or a SMEDDS (Self-Microemulsifying Drug Delivery System)? A: The decision relies strictly on the molecule's lipophilicity (LogP) and melting point (Tm). Follow the decision tree below. If the compound has a LogP > 4 and high solubility in lipid excipients (e.g., Capmul MCM), SMEDDS is highly effective. If the compound has a high melting point (>150°C) and poor lipid solubility, an ASD via spray drying is the mandatory path.

Workflow Start API Characterization (pKa, LogP, Tm) Decision1 LogP > 4 & High Lipid Sol? Start->Decision1 SMEDDS Develop SMEDDS (Lipid/Surfactant) Decision1->SMEDDS Yes Decision2 High Tm & Poor Lipid Sol? Decision1->Decision2 No InVitro Two-Stage Dissolution SMEDDS->InVitro Polymer Polymer Screening (HPMCAS) Decision2->Polymer Yes ASD Develop ASD (Spray Drying) ASD->InVitro Polymer->ASD

Caption: Formulation Decision Tree for Poorly Soluble Weak Bases.

Part 3: Quantitative Data & Formulation Comparison

To guide your formulation strategy, review the summarized quantitative risk profiles and comparative performance metrics below.

Table 1: Physicochemical Properties & Bioavailability Risks
ParameterValue / CharacteristicBioavailability Risk Factor
pKa (Pyrrolidine) ~9.5 (Basic)High solubility in stomach; rapid deprotonation in intestine.
pKa (Aniline) ~4.5 (Weakly Basic)Susceptible to rapid precipitation at pH > 5.0.
LogP 3.5 - 4.2 (Lipophilic)Poor aqueous wetting; drives hydrophobic aggregation.
Crystal Lattice High Energy ( π−π stacking)High thermodynamic drive to recrystallize from supersaturation.
Table 2: Quantitative Comparison of Formulation Strategies
Formulation TypeIntestinal Solubility Fold-Increase*Bioavailability Enhancement (In Vivo)**Physical Stability (Accelerated)
Unformulated Free Base 1x (Baseline)1xExcellent
Hydrochloride Salt 1.2x (Rapidly precipitates)1.5xGood (Hygroscopic)
ASD (HPMCAS Matrix) 15x - 25x (Maintained >2 hrs)6x - 8xModerate (Requires dry storage)
SMEDDS (Lipid/Tween 80) 20x (Micellar solubilization)5x - 7xExcellent (Liquid/Capsule)

*Measured against equilibrium solubility of the free base in FaSSIF (pH 6.5). **Estimated based on historical data for structurally analogous BCS Class II weak bases.

Part 4: Self-Validating Experimental Protocols

Do not rely solely on in vivo animal models to test your formulations. Use these self-validating benchtop protocols to establish causality and guarantee formulation integrity before clinical transition.

Protocol A: Two-Stage Biorelevant Dissolution Assay (GTBD)

Purpose: To simulate gastric transfer and validate the effectiveness of the formulation's "parachute" against intestinal precipitation[2].

  • Gastric Stage Preparation: Prepare 250 mL of Simulated Gastric Fluid (SGF, 0.01 N HCl, pH 2.0). Add the target dose equivalent of your formulation into a USP Apparatus II (paddle) set to 37°C and 50 rpm.

  • Acid Phase Sampling: Extract 2 mL aliquots at 5, 15, and 30 minutes. Filter immediately (0.45 µm) and quantify dissolved API via HPLC. (Self-Validation: The salt and ASD should both show >90% dissolution here).

  • Intestinal pH Shift: At exactly 30 minutes, rapidly inject 250 mL of concentrated 2x FaSSIF buffer into the vessel to instantly shift the pH to 6.5.

  • Precipitation Monitoring: Extract samples at 35, 45, 60, 90, and 120 minutes. Critical Step: You must centrifuge the samples immediately (10,000 x g for 2 min) rather than filtering, as nanoprecipitates can pass through standard filters and artificially inflate your solubility numbers.

  • Data Interpretation: If the API concentration drops by >50% within 15 minutes of the pH shift, your polymer loading is insufficient. A successful ASD will maintain >80% of the supersaturated concentration for the full 120-minute window.

Protocol B: Preparation and Validation of an HPMCAS-based ASD via Spray Drying

Purpose: To kinetically trap the API in a high-energy amorphous state and prevent crystal lattice formation.

  • Solvent System Preparation: Dissolve 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline and HPMCAS-H (1:3 w/w ratio) in a Methanol/Dichloromethane (1:1 v/v) co-solvent system. Target a total solids concentration of 5% w/v. Ensure complete visual clarity; any undissolved seed crystals will ruin the dispersion.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Atomization Gas Flow: 35 mm

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours. (Causality: Residual DCM acts as a plasticizer, lowering the glass transition temperature (Tg) and accelerating unwanted recrystallization).

  • Solid-State Verification (Self-Validation):

    • PXRD (Powder X-Ray Diffraction): Scan the powder from 5° to 40° 2θ. The presence of a "halo" with zero sharp Bragg peaks confirms a fully amorphous system.

    • mDSC (Modulated Differential Scanning Calorimetry): Heat at 2°C/min. You must observe a single Tg. Two distinct Tg values indicate phase separation between the drug and the polymer, meaning the formulation will fail on stability.

Part 5: References

  • 3 - nih.gov 2.1 - nih.gov

  • 4 - isciii.es 4.2 - nih.gov 5.5 - contractpharma.com

Sources

Troubleshooting

Removing residual palladium impurities from 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline synthesis batches

Welcome to the Process Chemistry Technical Support Center , specifically engineered for scale-up chemists and drug development professionals. This portal addresses the complex challenge of remediating residual palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center , specifically engineered for scale-up chemists and drug development professionals. This portal addresses the complex challenge of remediating residual palladium (Pd) from 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline synthesis batches.

Module 1: Mechanistic Context (The "Why")

The Chelation Dilemma in Nitrogen Heterocycles The synthesis of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline typically involves a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction. While highly efficient for C-C or C-N bond formation, the resulting product is a formidable chelating agent.

The molecule possesses multiple Lewis basic coordination sites: the bidentate pyridazine nitrogens, the pyrrolidine nitrogen, and the aniline amino group. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid that forms highly stable, soluble complexes with these "borderline" nitrogen bases. Because the API itself acts as a ligand, standard physical filtration only removes agglomerated Pd(0) black[1]. The soluble Pd(II)-API complex will readily co-crystallize, causing batches to fail the strict ICH Q3D regulatory limit (oral Permitted Daily Exposure of 100 µ g/day , often translating to <10 ppm in the final API)[2],[3].

To break this thermodynamic sink, we must introduce a "softer" base—such as a thiol or xanthate—that outcompetes the nitrogen heterocycles for the Pd(II) ion[4],[5].

Module 2: Visualization of the Remediation Logic

G Start Crude Reaction Mixture (>10,000 ppm Pd) Filter Celite Filtration Removes insoluble Pd(0) Start->Filter Wash N-Acetyl Cysteine Wash Cleaves Pd-N chelates Filter->Wash Scavenger Thiol-Silica Scavenger Captures soluble Pd(II) Wash->Scavenger Crystallize Recrystallization Final Polish Scavenger->Crystallize End Purified API (<10 ppm Pd) Crystallize->End

Fig 1: Multi-stage Pd remediation workflow utilizing competitive chelation and scavenging.

Module 3: Troubleshooting Matrix

SymptomMechanistic CauseRecommended Intervention
Pd levels plateau at ~500 ppm after silica scavenger treatment. The thermodynamic affinity of the pyridazine/aniline nitrogens for Pd(II) exceeds the affinity of the silica-bound scavenger[5].Pre-treat with a competitive ligand. Add an aqueous N-acetyl cysteine (NAC) wash before the scavenger step to disrupt the API-Pd complex[1].
Product solution is dark grey/black, but Pd levels are moderate. Presence of colloidal Pd(0) nanoparticles that are too small to be caught by standard filter paper but do not bind to Pd(II) scavengers.Coagulation and Adsorption. Stir with activated carbon (e.g., Darco KB-G) at 40°C, then filter through a tightly packed Celite® pad[5].
High API yield loss (>15%) during scavenger filtration. The basic pyrrolidine and aniline groups are non-specifically binding to the acidic silanol groups on the silica scavenger backbone[6].Modify solvent polarity or pH. Add 1-2% triethylamine (TEA) to the solvent system to block free silanols, or switch from a silica-based to a polystyrene-based macroporous resin[6].

Module 4: Self-Validating Experimental Protocol

This protocol utilizes a multi-modal approach (Physical Filtration + Competitive Wash + Solid-Phase Scavenging) to ensure robust Pd clearance. It is designed as a self-validating system, requiring In-Process Control (IPC) checks via ICP-MS to verify stage-gate success.

Step 1: Bulk Heterogeneous Clearance (Pd(0) Removal)

  • Dilute the crude reaction mixture containing 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in a suitable organic solvent (e.g., 2-MeTHF or EtOAc) to a concentration of ~10 vol.

  • Prepare a 2-inch Celite® 545 pad in a sintered glass funnel. Pre-wet with the reaction solvent.

  • Filter the crude mixture through the pad. Wash the cake with 2 volumes of solvent.

  • Validation Check: Sample the filtrate for ICP-MS. (Expected result: Pd reduced from ~15,000 ppm to ~1,000 ppm)[1].

Step 2: Competitive Ligand Wash (Complex Disruption)

  • Transfer the filtrate to a jacketed reactor.

  • Prepare a 5% w/v aqueous solution of N-acetyl cysteine (NAC).

  • Add 3 volumes of the NAC solution to the organic layer. Heat the biphasic mixture to 40°C and stir vigorously for 4 hours. Causality: The soluble thiol in NAC penetrates the organic phase, thermodynamically displacing the pyridazine nitrogens from the Pd(II) center[1].

  • Separate the phases. Discard the aqueous layer. Wash the organic layer once with water to remove residual NAC.

  • Validation Check: Sample organic layer for ICP-MS. (Expected result: Pd reduced to ~200 ppm).

Step 3: Solid-Phase Scavenging (Final Polish)

  • To the organic layer, add 5 equivalents (relative to the initial catalyst load) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or Potassium Isopropyl Xanthate (PIX)[4],[7].

  • Stir the suspension at 50°C for 12 hours. Causality: Elevated temperature increases the kinetic rate of Pd transfer from the disrupted intermediate state to the solid support.

  • Filter the mixture to remove the scavenger.

  • Concentrate the filtrate and recrystallize the API from Ethanol/Water.

  • Validation Check: Final API ICP-MS. (Expected result: <10 ppm)[1].

Module 5: Empirical Scavenger Efficacy Data

Data represents typical clearance rates for nitrogen-rich heterocyclic APIs starting at 1,000 ppm soluble Pd(II).

Scavenger TypeFunctional GroupLoading (eq)Temp (°C)Time (h)Final Pd (ppm)API Recovery (%)
SiliaMetS® Thiol Propylthiol (Silica)5.050121292
PIX Isopropyl Xanthate3.02540.895
QuadraPure™ TU Thiourea (Resin)5.050122588
Activated Carbon N/A (Physisorption)20% w/w40635075

Note: Potassium Isopropyl Xanthate (PIX) demonstrates ultra-efficient scavenging (<1 ppm) due to the highly nucleophilic nature of the dithiocarbonate group, which rapidly forms insoluble Pd-xanthate complexes[4].

Module 6: Frequently Asked Questions (FAQs)

Q1: Why can't I just use multiple recrystallizations to remove the palladium? A: Recrystallization relies on the impurity remaining soluble in the mother liquor while the API crystallizes. Because 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline actively coordinates with Pd(II), the metal behaves as a structural part of the molecule rather than a free impurity. The Pd-API complex will co-precipitate, meaning recrystallization alone will yield diminishing returns and massive API loss[5].

Q2: What are the exact ICH Q3D limits I need to target for this API? A: Under ICH Q3D(R2) guidelines, Palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day . If your drug product has a maximum daily intake of 10 g/day , the concentration limit in the final formulation is 10 ppm (100 µg / 10 g). If the daily dose is lower (e.g., 1 g/day ), the limit scales up (100 ppm), but process chemists universally target <10 ppm to ensure formulation flexibility[2],[8],[3].

Q3: My analytical team is struggling to quantify the residual scavenger. Is this common? A: Yes. Determining residual Pd-scavenger content in drug substances is an emerging analytical challenge because these scavengers lack strong chromophores for UV detection and are thermally labile for GC. We recommend utilizing a generic Ion Chromatography–Conductivity Detection (IC-CD) method, which has proven effective for separating Pd scavengers from API counterions[7].

Module 7: References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Triphase Pharma Solutions. URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger RSC Publishing. URL: [Link]

  • General mechanism of Pd removal using scavengers and analytical challenges ResearchGate. URL: [Link]

  • Palladium scavenging: From 1% to within ICH limits Onyx Scientific. URL: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Crimson Publishers. URL:[Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Welcome to the advanced troubleshooting center for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline . This compound presents unique chromatographic challenges due to its tri-nitrogen architecture, which includes an aniline g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline . This compound presents unique chromatographic challenges due to its tri-nitrogen architecture, which includes an aniline group, a pyridazine ring, and a highly basic pyrrolidine moiety. This guide is designed for analytical scientists and drug development professionals to systematically diagnose and resolve peak tailing using mechanistically sound, self-validating workflows.

Diagnostic Workflow

PeakTailingResolution Start Peak Tailing Detected (As > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem IsPhysical Does Neutral Marker Tail? CheckSystem->IsPhysical PhysicalFix Physical Issue: Check Fittings, Voids, or Extra-Column Volume IsPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue: Secondary Silanol Interactions IsPhysical->ChemicalIssue No AdjustPH Adjust Mobile Phase pH (pH ≤ 2.5 or pH ≥ 10.5) ChemicalIssue->AdjustPH ChangeColumn Use End-capped or Polar-embedded Column ChemicalIssue->ChangeColumn AddModifier Add Amine Suppressant (e.g., TEA) ChemicalIssue->AddModifier Resolved Symmetrical Peak (As 1.0 - 1.2) AdjustPH->Resolved ChangeColumn->Resolved AddModifier->Resolved

Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline exhibit severe peak tailing compared to other analytes in my sample? A1: The root cause lies in the compound's pyrrolidine moiety, which acts as a strong tertiary amine with a high pKa (~10). Under standard reversed-phase conditions (pH 5–7), this nitrogen exists in a protonated, cationic state ( BH+ ). Concurrently, residual silanols (Si-OH) on the silica stationary phase (pKa ~4–5) dissociate into anionic silanoxanes ( Si−O− )[1]. This creates a secondary, highly energetic cation-exchange retention mechanism that competes with the primary hydrophobic partitioning[1]. Because this secondary ionic interaction is kinetically slower than hydrophobic desorption, the analyte releases gradually, creating an exponential trailing edge[2].

Q2: How can I definitively prove whether the tailing is caused by chemical interactions or a physical system defect? A2: Physical defects (e.g., column voids, extra-column dead volume, poorly swaged PEEK fittings) distort the fluidic flow path, causing all peaks to tail uniformly[3]. Chemical interactions, however, are analyte-specific. To isolate the root cause, inject a neutral hydrophobic marker, such as toluene. Neutral compounds cannot undergo acid-base electrostatic interactions[4]. If the toluene peak is symmetrical ( As​ < 1.2) but your basic analyte tails, the issue is strictly chemical[4]. If the neutral marker also tails, you must rebuild your flow path or replace the physically deformed column[3].

Q3: What mobile phase adjustments provide the most immediate resolution for silanol-induced tailing? A3: You must eliminate the electrostatic attraction by neutralizing one of the two interacting species:

  • Approach A (Protonate the Silanols): Lower the mobile phase pH to ≤ 2.5 using additives like Trifluoroacetic acid (TFA) or phosphoric acid. This forces the silanols back into their neutral (Si-OH) state, effectively shutting down the cation-exchange pathway[5].

  • Approach B (Deprotonate the Analyte): Raise the pH to ≥ 10.5 using ammonium hydroxide. This neutralizes the pyrrolidine nitrogen, allowing it to elute purely via hydrophobic interactions. Note: This requires specialized hybrid-silica or polymeric columns designed to withstand alkaline dissolution[3].

Q4: If I cannot change my mobile phase pH due to MS-compatibility or degradation concerns, how else can I mask the tailing? A4: Employ a competitive binding strategy. Add a volatile amine modifier like Triethylamine (TEA) at 0.1% to the mobile phase[6]. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively "masking" them and preventing the bulkier analyte from interacting with the stationary phase[6]. Alternatively, switch to a base-deactivated, highly end-capped column (Type B silica) designed specifically to sterically shield residual silanols[4].

Quantitative Data Summary

Table 1: Impact of Chromatographic Parameters on Asymmetry Factor ( As​ )
ParameterMobile Phase ConditionSilanol StateAnalyte StateExpected Asymmetry ( As​ )Mechanistic Causality
Standard RP pH 6.0, Type A SilicaIonized ( Si−O− )Cationic ( BH+ )> 2.0 (Severe)Strong cation-exchange secondary interactions dominate.
Low pH pH 2.5, Type B SilicaProtonated (Si-OH)Cationic ( BH+ )1.1 - 1.3Silanol ionization suppressed; ionic interactions minimized.
High pH pH 10.5, Hybrid ColumnIonized ( Si−O− )Neutral (B)1.0 - 1.2Analyte deprotonated; interacts solely via hydrophobic partitioning.
Amine Modifier pH 6.0 + 0.1% TEAIonized ( Si−O− )Cationic ( BH+ )1.2 - 1.4TEA acts as a competitive base, masking active silanol sites.

Experimental Protocol: Self-Validating Tailing Resolution

Objective: Systematically isolate and eliminate the root cause of peak tailing for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline using built-in validation checkpoints.

Phase 1: System Suitability & Physical Integrity Check
  • Preparation: Prepare a test mixture containing Uracil ( t0​ void volume marker) and Toluene (neutral retained marker) in the initial mobile phase.

  • Execution: Inject 5 µL of the test mixture onto the column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ) for Toluene.

    • If As​ > 1.2: The system has a physical defect (e.g., column void, poorly swaged fitting). Replace the column or replumb the extra-column volume. Do not proceed to Phase 2.

    • If As​ ≤ 1.2: The system is physically sound. The tailing is confirmed as an analyte-specific chemical interaction. Proceed to Phase 2.

Phase 2: Mobile Phase pH Optimization
  • Preparation: Prepare two distinct aqueous mobile phases:

    • Buffer A: 10 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric acid.

    • Buffer B: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Execution: Run the basic analyte using Buffer A. Afterward, rigorously wash the column and run the analyte using Buffer B (ensure the column is hybrid-silica compatible before introducing high pH).

  • Validation Checkpoint:

    • If Buffer A (pH 2.5) resolves tailing: Silanol ionization was the root cause. The low pH successfully protonated the silanols.

    • If Buffer B (pH 10.5) resolves tailing: Analyte protonation was the root cause. The high pH successfully neutralized the pyrrolidine nitrogen.

Phase 3: Competitive Masking (Alternative for pH-Restricted Methods)
  • Preparation: To a standard pH 6.0 mobile phase, add 0.1% (v/v) Triethylamine (TEA).

  • Execution: Equilibrate the column with 10–15 column volumes of the TEA-modified mobile phase to ensure complete stationary phase saturation. Inject the analyte.

  • Validation Checkpoint: If As​ drops significantly compared to the unmodified pH 6.0 run, TEA has successfully saturated the active silanol sites, proving that secondary cation-exchange interactions were occurring.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. [Link]

  • lcms.cz. "HPLC Troubleshooting Guide." LCMS.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. [Link]

  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC International.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Pyrrolidinyl-Pyridazinyl-Aniline Scaffold: A Comparative Efficacy Analysis Against Standard-of-Care Kinase Inhibitors

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with potent and selective inhibitory activity against key cellular targets is paramount. This guide provides an in-depth comparati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with potent and selective inhibitory activity against key cellular targets is paramount. This guide provides an in-depth comparative analysis of the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold, a promising heterocyclic framework, against established standard reference inhibitors of clinically relevant protein kinases. Drawing upon data from closely related analogs, we will explore the potential efficacy of this scaffold, contextualize its performance, and provide detailed experimental methodologies for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of compounds.

Introduction: The Kinase Inhibitor Landscape and the Emergence of the Pyrrolidinyl-Pyridazinyl-Aniline Scaffold

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The success of pioneering kinase inhibitors like Imatinib has spurred the development of a multitude of small molecules targeting these enzymes.

The 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold represents a compelling new entry into this field. While direct efficacy data for this specific molecule is not yet broadly published, its structural components—a pyrrolidine ring, a pyridazine core, and an aniline moiety—are well-represented in a variety of biologically active compounds, including numerous kinase inhibitors. The pyrrolidine ring can enhance aqueous solubility and provide a three-dimensional structure for optimal target engagement. The pyridazine core is a "wonder nucleus" known for a wide spectrum of pharmacological activities, and the aniline group is a common feature in many ATP-competitive kinase inhibitors.

Evidence from close analogs suggests that this scaffold has the potential to inhibit both tyrosine kinases and serine/threonine kinases. For instance, imidazo[1,2-b]pyridazine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have demonstrated potent inhibition of the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). Furthermore, the structurally related compound 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one has been shown to inhibit the serine/threonine kinases CDK1 and AKT, which are key regulators of the cell cycle and cell survival, respectively.

This guide will therefore evaluate the potential of the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold in the context of these three important kinase targets: FLT3-ITD (a tyrosine kinase) and CDK1 and AKT (serine/threonine kinases). We will compare its projected efficacy, based on its analogs, with that of well-established, standard reference inhibitors for each of these targets.

Comparative Efficacy Analysis

The following table summarizes the inhibitory activities (IC50 values) of standard reference kinase inhibitors against their respective targets. This provides a benchmark against which the potential of the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold can be assessed as data becomes available. The potency of analogs suggests that this scaffold could yield inhibitors with comparable activity.

Target KinaseStandard Reference InhibitorReported IC50 (nM)Kinase Class
FLT3-ITD Lestaurtinib (CEP-701)2-3Tyrosine Kinase
Midostaurin (PKC412)<10Tyrosine Kinase
Gilteritinib (ASP2215)0.7-1.8Tyrosine Kinase
CDK1 RO-330635 (Ki)Serine/Threonine Kinase
Purvalanol A4Serine/Threonine Kinase
AKT1 MK-22065-8Serine/Threonine Kinase
Ipatasertib (GDC-0068)5Serine/Threonine Kinase
Capivasertib (AZD5363)3Serine/Threonine Kinase

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature for comparative purposes.

Key Signaling Pathways

To understand the significance of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling.

The FLT3 Signaling Pathway in Acute Myeloid Leukemia

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival through downstream pathways such as RAS/MEK/ERK and PI3K/AKT.

FLT3_Pathway cluster_inhibitors Inhibitor Action FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lestaurtinib Lestaurtinib Lestaurtinib->FLT3_ITD Midostaurin Midostaurin Midostaurin->FLT3_ITD Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Compound_X 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (Hypothesized Target) Compound_X->FLT3_ITD

Caption: The FLT3 signaling pathway and points of inhibition.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature in many cancers.

AKT_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MK2206 MK-2206 MK2206->AKT Ipatasertib Ipatasertib Ipatasertib->AKT Capivasertib Capivasertib Capivasertib->AKT Compound_X Potential Analog Target Compound_X->AKT

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Experimental Methodologies

To rigorously evaluate the efficacy of a novel compound such as 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline, a series of well-defined experiments are necessary. The following protocols are standard in the field of kinase inhibitor discovery and validation.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor typically follows a hierarchical approach, moving from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Kinome_Profiling Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinome_Profiling Target_Engagement Cellular Target Engagement (e.g., Western Blot, CETSA) Kinome_Profiling->Target_Engagement Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Target_Engagement->Cell_Viability Xenograft Xenograft Tumor Model Cell_Viability->Xenograft

Comparative

Validating Target Engagement of Novel Compounds: A Comparative Guide Featuring 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline and the Cellular Thermal Shift Assay (CETSA)

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a physiological context is a cornerstone of a successful research program. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth, technical comparison of methodologies for validating target engagement, centered around a hypothetical case study of a novel compound, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline. We will delve into the principles and practical application of the Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing target engagement directly in cells and tissues, and contrast it with other established methods.[1][2]

The Crucial Role of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to establish that a candidate molecule physically interacts with its intended target in a relevant biological system. A lack of target engagement is a primary reason for the failure of compounds in later stages of drug development.[3] Methodologies that can confirm this interaction in a cellular environment are therefore of immense value, as they provide more predictive data on a compound's potential efficacy.[1][4]

The compound at the center of our discussion, 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline, represents a common challenge in drug discovery: a novel chemical entity with promising phenotypic effects, but an unconfirmed or hypothetical molecular target. While related chemical scaffolds have been associated with a range of biological activities, from kinase inhibition to receptor antagonism, direct evidence of this specific molecule's binding partners is lacking.[5][6][7] This is an ideal scenario to illustrate the power of CETSA.

The Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay is a biophysical method based on the principle that the binding of a ligand, such as a small molecule drug, to its target protein confers thermal stability to that protein.[1][8][9] When heated, proteins denature and aggregate. However, a protein that has a ligand bound to its active or allosteric site will be more resistant to this heat-induced unfolding, remaining soluble at higher temperatures than its unbound counterpart.[9][10][11]

CETSA experiments typically involve treating cells or cell lysates with the compound of interest, heating the samples across a range of temperatures, and then quantifying the amount of soluble target protein remaining.[1][8] A shift in the melting curve of the target protein in the presence of the compound is direct evidence of target engagement.[2][11] This method is particularly advantageous as it is label-free, meaning no modifications to the compound or the target protein are required, and it can be performed in a physiologically relevant cellular environment.[10][11]

Visualizing the CETSA Principle

cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Low Thermal Stability Ligand Ligand Denatured/Aggregated Denatured/Aggregated Heat->Denatured/Aggregated Bound Protein Bound Protein Ligand->Bound Protein Binding Heat_2 Heat Bound Protein->Heat_2 Increased Thermal Stability Stable Protein Stable Protein Heat_2->Stable Protein

Caption: Ligand binding increases the thermal stability of a target protein.

A Step-by-Step Guide to Validating Target Engagement of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline using CETSA

This section outlines a detailed protocol for a hypothetical experiment to determine if 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline engages a putative target protein (e.g., a specific kinase or receptor) in a human cell line.

Experimental Workflow

A 1. Cell Culture & Treatment (e.g., HEK293 cells expressing the target) B 2. Harvest & Resuspend Cells A->B C 3. Heat Shock (Apply temperature gradient) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation of Soluble Fraction (High-speed centrifugation) D->E F 6. Protein Quantification & Analysis (Western Blot or Mass Spectrometry) E->F G 7. Data Analysis (Generate melt curves and determine Tm shift) F->G

Caption: A typical experimental workflow for a CETSA experiment.

Detailed Protocol

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HEK293 cells overexpressing the putative target protein, or a cancer cell line where the target is endogenously expressed) to ~80% confluency.

  • Treat the cells with either 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline at a desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours in serum-free media. The choice of concentration should ideally be guided by functional assay data (e.g., IC50).

2. Cell Harvest and Preparation:

  • Harvest the cells by scraping or trypsinization.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.

  • Resuspend the cell pellet in PBS with inhibitors to a final concentration of approximately 10^7 cells/mL.

3. Heat Shock:

  • Aliquot the cell suspension into PCR tubes.

  • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[12][13] It is crucial to include an unheated control sample.

  • Immediately cool the samples on ice for 3 minutes.[13]

4. Cell Lysis:

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11][14] This method of lysis is often preferred as it avoids the use of detergents that could interfere with protein stability.

5. Separation of Soluble Fraction:

  • To separate the soluble proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12][14]

6. Protein Quantification and Analysis:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

  • Normalize the protein concentrations for all samples.

  • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[15] Alternatively, for a proteome-wide analysis, the samples can be analyzed by mass spectrometry (this is often referred to as Thermal Proteome Profiling or TPP).[16][17]

7. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein as a function of temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

  • A positive shift in the Tm in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Comparison of CETSA with Alternative Target Engagement Methods

While CETSA is a powerful tool, it is not the only method available for assessing target engagement. The choice of assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput.[18]

Method Principle Advantages Disadvantages Best Suited For
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[1][8]Label-free; performed in a physiological context (intact cells); can be adapted for high-throughput screening.[3][10][11]Requires a specific antibody for Western blot-based detection or mass spectrometry for proteome-wide analysis; not all proteins exhibit a clear thermal shift.[16][18]Validating on-target effects in a cellular environment; identifying off-targets (with mass spectrometry).[17][19]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a purified protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified, soluble protein; low throughput.Detailed biophysical characterization of a lead compound with its purified target.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized target protein.Real-time kinetics (kon, koff); high sensitivity; requires relatively small amounts of protein.Requires purified protein; protein immobilization can affect its conformation and activity.Ranking compounds based on their binding kinetics; fragment-based screening.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[18]Label-free; can be performed in cell lysates.[11][18]The degree of protection can be subtle; requires careful optimization of protease concentration.[18]Early-stage target validation, especially for proteins that do not show a clear thermal shift in CETSA.[18]
NanoBRET™ Target Engagement Assay Measures the proximity of a fluorescent tracer to a NanoLuc®-tagged target protein in live cells.High-throughput; provides quantitative data on compound affinity and residence time in living cells.Requires genetic modification of the target protein to incorporate the NanoLuc® tag.[19]High-throughput screening and lead optimization in a live-cell format.

Why Choose CETSA for a Novel Compound Like 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline?

For a novel compound with a hypothetical target, CETSA offers several distinct advantages:

  • Physiological Relevance: CETSA directly measures target engagement within the complex milieu of the cell.[1][2] This is a significant advantage over assays that use purified proteins, as it accounts for factors like cell permeability, intracellular metabolism, and the presence of cofactors and binding partners.[2][17]

  • No Compound Modification Needed: As a label-free method, there is no need to synthesize a modified version of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (e.g., with a fluorescent tag or biotin), which could alter its binding properties.[11]

  • Versatility: The assay can be performed on intact cells, cell lysates, and even tissue samples, providing flexibility in experimental design.[8] If a specific antibody for the putative target is available, a Western blot-based CETSA is a straightforward approach. If the target is unknown, a mass spectrometry-based TPP approach can be used for unbiased target deconvolution.[16][17]

Conclusion

Validating that a compound engages its intended target is a critical step in the drug discovery process. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming these interactions directly in a cellular context. For a novel compound such as 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline, where the molecular target may be hypothetical, CETSA offers a powerful approach to unequivocally demonstrate target engagement and guide further development. While other techniques like SPR, ITC, and DARTS have their own strengths, the ability of CETSA to function in an unadulterated cellular environment makes it an invaluable tool for increasing the confidence in a compound's mechanism of action and its potential as a therapeutic agent.

References

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

  • Ma, H., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Ma, H., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Tuomela, A., et al. (2022, June 8). Current Advances in CETSA. Frontiers in Pharmacology. Retrieved from [Link]

  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]

  • Jensen, A. J., et al. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Tuomela, A., et al. (2022, June 9). Current Advances in CETSA. National Center for Biotechnology Information. Retrieved from [Link]

  • Harding, C. V., et al. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Sridharan, S., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Boyd, M. A., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • ELRIG. (n.d.). Is your hit on target?. Retrieved from [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023, November 28). PubAg. Retrieved from [Link]

  • Huang, C. Q., et al. (2005, August 15). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • Verma, S. K., et al. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Rasayan J. Chem. Retrieved from [Link]

  • 4-(Pyrrolidin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Giesa, C., et al. (2019, January 3). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journals. Retrieved from [Link]

  • Pevarello, P., et al. (1987). Pharmacological studies of N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), a new long-acting antihypertensive vasodilator. PubMed. Retrieved from [Link]

  • Al-Madhagi, A. K., et al. (2024, January 8). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI. Retrieved from [Link]

  • El-Naga, E. N., et al. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Retrieved from [Link]

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Validation

A Comparative Guide to 1H and 13C NMR for the Spectral Validation and Purity Assessment of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Authored by a Senior Application Scientist Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and the precise determination of its purity are cornerstones of scientific rigor and regulatory compliance. For active pharmaceutical ingredients (APIs) like 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, a compound with potential applications stemming from its heterocyclic and aniline moieties, ensuring purity is not merely a quality control checkpoint; it is a critical determinant of therapeutic efficacy and patient safety. Impurities, even in trace amounts, can exhibit their own pharmacological or toxicological effects, potentially confounding biological data and posing risks.[1][2]

While chromatographic techniques like HPLC are workhorses for purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful advantage: it is a primary analytical method.[3][4] Unlike chromatography, which often relies on comparing a sample to a reference standard of the same compound, Quantitative NMR (qNMR) can determine purity by relating the analyte signal to an independent, certified internal standard, providing a direct measure of mass fraction without the need for identical reference materials.[5][6]

This guide provides an in-depth technical comparison of 1H (proton) and 13C (carbon-13) NMR spectroscopy for the comprehensive validation of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline. We will explore the synergistic relationship between these two techniques for unequivocal structural confirmation and delve into a detailed, field-proven protocol for high-precision purity assessment using 1H qNMR.

Part 1: The Complementary Roles of 1H and 13C NMR in Structural Elucidation

The fundamental principle of NMR spectroscopy is that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[7] This resonance frequency is highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure.[8][9]

1H NMR: A Window into the Proton Landscape

Proton NMR is the cornerstone of small molecule analysis due to the 100% natural abundance of the ¹H isotope and its high sensitivity. A standard 1D ¹H NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electronegative atoms or aromatic rings, for example, will "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[7][8]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[7] This allows for determining the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This "n+1 rule" provides invaluable information about the connectivity of atoms.[10]

For 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, ¹H NMR allows us to "see" and count the protons on the aniline ring, the pyridazine ring, and the pyrrolidine ring, and to confirm their adjacencies through coupling patterns.

13C NMR: Mapping the Carbon Skeleton

While less sensitive than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope, carbon NMR provides an essential, complementary view of the molecule.

  • Chemical Shift (δ): The chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H (~12 ppm), leading to less signal overlap and a clearer view of each unique carbon atom.[8]

  • Absence of Coupling (Typically): Standard ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. This simplifies complex spectra and provides a direct count of non-equivalent carbons.[8][9]

  • Identification of Quaternary Carbons: Unlike ¹H NMR, ¹³C NMR readily detects carbons with no attached protons, such as the carbon atoms at the junctions of the rings in our target molecule.

For 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline, ¹³C NMR is indispensable for confirming the total number of carbons and verifying the integrity of the core carbon framework. Together, ¹H and ¹³C NMR provide a self-validating system: the proton data confirms connectivity and relative proton counts, while the carbon data confirms the underlying skeleton.

Part 2: Experimental Protocol for Spectral Validation and Purity Determination

The following protocol outlines a robust methodology for acquiring high-quality NMR data suitable for both structural confirmation and quantitative purity analysis, in line with guidelines from regulatory bodies and best practices.[3][11][12]

Workflow for NMR-Based Purity Validation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Validation & Reporting p1 Accurately weigh Analyte (~10-20 mg) p2 Accurately weigh Internal Standard (e.g., Maleic Acid, ~5-10 mg) p1->p2 p3 Transfer to NMR tube p2->p3 p4 Add deuterated solvent (e.g., DMSO-d6, ~0.7 mL) p3->p4 p5 Vortex to ensure complete dissolution p4->p5 a1 Lock, Tune, and Shim Spectrometer p5->a1 a2 Acquire 1H NMR Spectrum (Quantitative Parameters) a1->a2 a3 Acquire 13C{1H} NMR Spectrum a1->a3 a4 Acquire 2D NMR (optional) (COSY, HSQC) a1->a4 d1 Fourier Transform a2->d1 a3->d1 a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Integration of Signals (Analyte and Standard) d3->d4 r1 Structural Confirmation (Assign all signals) d4->r1 r2 Purity Calculation (Using qNMR Formula) d4->r2 r1->r2 r3 Identify & Quantify Impurities r2->r3 r4 Generate Final Report r3->r4

Caption: Workflow for NMR spectral validation and purity assessment.

Step-by-Step Methodology
  • Selection of Internal Standard:

    • Causality: The internal standard must have a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte or solvent signals.[5] It must be stable, non-volatile, of high and certified purity (>99.5%), and soluble in the same deuterated solvent as the analyte. Maleic acid is an excellent choice for use in DMSO-d6, as it presents a sharp singlet for its olefinic protons around 6.3 ppm, a region that is typically clear.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg).

    • Accurately weigh approximately 8 mg of the certified internal standard (e.g., maleic acid) into the same vial. The goal is a molar ratio near 1:1 between the analyte and the standard to minimize integration errors.[5]

    • Quantitatively transfer the mixture to a high-quality 5 mm NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical; it must dissolve both the analyte and the standard completely and should not have signals that obscure key resonances.

    • Vortex the tube for at least 60 seconds to ensure the sample is homogeneous. A non-homogeneous sample leads to poor magnetic field shimming and distorted, broad signals, which are detrimental to accurate quantification.[5]

  • NMR Instrument Parameters:

    • Rationale: For quantitative ¹H NMR, it is paramount that the signal intensity is directly proportional to the number of nuclei. This requires ensuring complete spin-lattice (T1) relaxation between pulses.[13][14] Therefore, a long relaxation delay (D1) is the most critical parameter. A common practice is to set D1 to at least 5 times the longest T1 value of any proton to be integrated (both analyte and standard). If T1 values are unknown, a conservative D1 of 30-60 seconds is recommended.

Parameter1H NMR (Quantitative)13C NMR (Qualitative)Rationale
Spectrometer Freq.≥ 400 MHz≥ 100 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle90° (or 30°)30-45°A 90° pulse provides maximum signal per scan. A 30° pulse can be used with a shorter D1 if throughput is critical, but requires more scans.
Relaxation Delay (D1)≥ 30 s 2 sCrucial for ensuring full relaxation for accurate integration in ¹H NMR. Shorter delay is acceptable for qualitative ¹³C.
Acquisition Time (AQ)≥ 3 s≥ 1 sEnsures high digital resolution for accurate peak picking and integration.
Number of Scans (NS)8 - 16≥ 1024Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for ¹H qNMR). More scans needed for insensitive ¹³C nucleus.
Temperature298 K (25 °C)298 K (25 °C)A stable temperature is essential for consistent chemical shifts and to avoid convection.
  • Data Processing:

    • Apply a minimal line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

    • Perform meticulous manual phase and baseline correction. Automated routines can introduce errors that significantly impact the accuracy of integration, which is the foundation of the qNMR result.[5]

    • Integrate the selected, well-resolved signal for the analyte and the signal for the internal standard. The integration region should span at least 20-30 times the width of the peak at half-height to capture >99.9% of the peak area.

Part 3: Data Interpretation and Purity Calculation

Structural Assignment

The first step in validation is to confirm that the acquired spectra match the expected structure. Based on spectral data from similar pyridazine and aniline derivatives, we can predict the approximate chemical shifts.[15][16][17]

Table of Predicted ¹H and ¹³C NMR Data for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in DMSO-d6

Atom(s)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)Assignment Rationale
H-2', H-6'~7.8-8.0d~128-130Aromatic protons ortho to the pyridazine ring, deshielded.
H-3', H-5'~6.6-6.8d~113-115Aromatic protons ortho to the NH₂ group, shielded by its electron-donating effect.
NH₂~5.5-6.0br sN/AExchangeable protons, broad signal.
H-4~7.8-8.0d~125-127Pyridazine proton, deshielded by adjacent nitrogen and aromatic system.
H-5~7.0-7.2d~115-117Pyridazine proton, shielded relative to H-4 due to proximity to the pyrrolidine group.
H-α (Pyrrolidine)~3.5-3.7t~46-48Protons adjacent to the nitrogen, deshielded.
H-β (Pyrrolidine)~1.9-2.1m~24-26Protons beta to the nitrogen.
C-1'N/AN/A~150-152Aniline carbon attached to NH₂, shielded.
C-4'N/AN/A~120-122Aniline carbon attached to the pyridazine ring.
C-3N/AN/A~158-160Pyridazine carbon attached to the aniline ring.
C-6N/AN/A~155-157Pyridazine carbon attached to the pyrrolidine nitrogen.

Note: These are predicted values. Actual experimental values must be used for final validation. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be used to confirm these assignments unambiguously.[9][10]

Quantitative Purity Assessment (qNMR)

The purity of the analyte is calculated using the following formula, which relates the integrated signal areas to the known properties of the analyte and the internal standard.[5][14]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Weighed mass

  • P : Purity of the standard (from certificate)

Hypothetical Purity Calculation Example
  • Analyte: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

    • Molar Mass (M_analyte): 240.29 g/mol

    • Weighed Mass (m_analyte): 15.52 mg

    • Chosen Signal: H-4/H-5 doublet (well-resolved)

    • Number of Protons (N_analyte): 1

    • Integral (I_analyte): 1.00

  • Internal Standard: Maleic Acid

    • Molar Mass (M_std): 116.07 g/mol

    • Weighed Mass (m_std): 8.15 mg

    • Purity (P_std): 99.8%

    • Chosen Signal: Olefinic protons singlet

    • Number of Protons (N_std): 2

    • Integral (I_std): 1.95

Calculation: Purity (%) = (1.00 / 1.95) * (2 / 1) * (240.29 / 116.07) * (8.15 / 15.52) * 99.8% Purity (%) = (0.5128) * (2) * (2.0702) * (0.5251) * 99.8% Purity (%) = 1.114 * 99.8% = 98.8%

Logic of NMR-Based Structural and Purity Analysis

G cluster_data Primary NMR Data cluster_info Derived Information cluster_conclusion Final Assessment shift Chemical Shift (δ) environment Electronic Environment shift->environment integral Integration proton_ratio Relative Proton Ratio integral->proton_ratio coupling Coupling (J) connectivity Atom Connectivity coupling->connectivity structure Structural Confirmation environment->structure purity Absolute Purity (qNMR) proton_ratio->purity connectivity->structure carbon_count Carbon Skeleton carbon_count->structure structure->purity c13_data 13C Chemical Shifts c13_data->carbon_count

Caption: Logical relationships in NMR data interpretation.

Part 4: Comparison with Alternatives and Identifying Impurities

While HPLC can provide high-sensitivity detection of impurities, it requires that each impurity has a chromophore and may necessitate the synthesis of reference standards for each potential impurity for accurate quantification. NMR's strength lies in its universality; any proton-containing impurity will be visible (if present above the detection limit, typically ~0.1%).[3][6]

Potential process-related impurities for 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline could include:

  • Unreacted Starting Materials: e.g., 3-chloro-6-phenylpyridazine or 4-aminophenylboronic acid, depending on the synthetic route.

  • Residual Solvents: From the reaction or purification steps (e.g., Toluene, DMF, Ethanol). These are easily identified by their characteristic sharp signals and well-documented chemical shifts.

  • Side-Products: Such as isomers or products of over-reaction. For example, di-substituted aniline or products from incomplete reactions.

These impurities would present their own unique sets of signals in the ¹H NMR spectrum. By integrating these signals relative to the analyte or the internal standard, their quantity can also be estimated, providing a complete purity profile in a single, non-destructive experiment.

Conclusion

The dual application of 1H and 13C NMR spectroscopy provides an exceptionally robust and self-validating platform for the analysis of novel chemical entities like 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline. While 13C NMR offers the definitive map of the carbon skeleton, 1H NMR provides detailed connectivity information and, when performed with care, serves as a primary method for determining absolute purity. This comparative guide demonstrates that a well-designed NMR validation strategy is not just a series of experiments, but a holistic system for ensuring the identity, quality, and integrity of pharmaceutical compounds, underpinning the reliability of subsequent research and development.

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health (NIH). [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • CASCADE - Colorado State University. Colorado State University. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Florida. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • Recommendations for the presentation of NMR structures of proteins and nucleic acids. National Institutes of Health (NIH). [Link]

  • NMR Spectroscopy. Michigan State University. [Link]

  • NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC. [Link]

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. National Institutes of Health (NIH). [Link]

  • Initial Calibration and Validation - NMR Testing Laboratory. NMR Testing Laboratory. [Link]

  • PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS. IUPAC. [Link]

  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. BioMagResBank. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

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  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

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Comparative

Benchmarking the Cytotoxicity of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Against FDA-Approved Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (hereafter referred to as PPA ) represents an emerging class of pyridazine-based small molecules. The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.

To evaluate the translational potential of PPA, it is critical to benchmark its in vitro cytotoxicity against established FDA-approved therapeutics. This guide provides a comprehensive, self-validating framework for comparing PPA against Doxorubicin (a broad-spectrum anthracycline) and Olaparib (a targeted pyridazine-based PARP inhibitor). By employing orthogonal assays—quantifying both metabolic viability and membrane integrity—we can precisely map the compound's therapeutic window and mechanism of cell death[1].

Mechanistic Grounding: Causality in Cytotoxicity

Understanding the causality behind cell death is paramount. Cytotoxicity is not a monolithic event; it occurs via distinct biochemical pathways depending on the agent's mechanism of action.

  • Doxorubicin induces widespread cytotoxicity by intercalating DNA and inhibiting Topoisomerase II, leading to rapid apoptotic and necrotic events across both healthy and malignant cell lines.

  • Olaparib leverages synthetic lethality, specifically targeting cells with homologous recombination deficiencies (e.g., BRCA mutations) by trapping PARP at DNA single-strand breaks.

  • PPA , sharing structural homology with targeted pyridazine inhibitors, is hypothesized to induce apoptosis via targeted kinase or PARP inhibition, rather than broad DNA intercalation.

Pathway Doxorubicin Doxorubicin (Broad Cytotoxin) DNA_Damage DNA Intercalation & Topo II Inhibition Doxorubicin->DNA_Damage Olaparib Olaparib (Targeted PARPi) PARP_Inhibition PARP Trapping & Replication Fork Collapse Olaparib->PARP_Inhibition PPA PPA (Investigational) PPA->PARP_Inhibition Structural Homology Kinase_Inhibition Targeted Kinase Inhibition PPA->Kinase_Inhibition Hypothesized Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis PARP_Inhibition->Apoptosis Synthetic Lethality Kinase_Inhibition->Apoptosis

Comparative signaling pathways driving cytotoxicity for PPA, Olaparib, and Doxorubicin.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, cytotoxicity cannot be assessed by a single metric. We employ an orthogonal approach:

  • Metabolic Arrest: Measured via ATP depletion (CellTiter-Glo). ATP is a highly unstable molecule; its absence strictly correlates with a lack of metabolic viability [2].

  • Membrane Rupture: Measured via Lactate Dehydrogenase (LDH) release (CytoTox 96). LDH is a stable cytosolic enzyme that only leaks into the supernatant upon physical membrane compromise (necrosis or late-stage apoptosis)[3].

A self-validating protocol must include internal controls to calculate the Z'-factor . An assay is only deemed robust if Z′>0.5 , ensuring the signal window between the positive control (100% cell death) and negative control (vehicle) is statistically significant.

Workflow CellSeeding Cell Seeding (A549 & HEK293) CompoundTreatment Compound Treatment (PPA, Dox, Ola) CellSeeding->CompoundTreatment 24h CellTiterGlo CellTiter-Glo Assay (ATP Quantitation) CompoundTreatment->CellTiterGlo 72h LDHAssay CytoTox 96 Assay (LDH Release) CompoundTreatment->LDHAssay 72h Viability Metabolic Viability (IC50 Determination) CellTiterGlo->Viability Cytotoxicity Membrane Integrity (Necrosis Profiling) LDHAssay->Cytotoxicity

Orthogonal experimental workflow for benchmarking PPA cytotoxicity.

Step-by-Step Methodologies

Protocol A: ATP-Based Viability Profiling (CellTiter-Glo)

This protocol quantifies the presence of metabolically active cells. According to ISO 10993-5 guidelines, a reduction of cell viability by more than 30% is considered a cytotoxic effect [1].

  • Cell Seeding: Seed A549 (lung carcinoma) and HEK293 (normal embryonic kidney) cells at 5×103 cells/well in a 96-well opaque white plate. Causality Note: Opaque plates prevent luminescent cross-talk between adjacent wells. Fill the outermost perimeter wells with 100 µL of PBS to mitigate evaporation (edge effects).

  • Treatment: After 24 hours, treat cells with a 10-point dose-response curve (0.1 nM to 100 µM) of PPA, Doxorubicin, and Olaparib. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Staurosporine). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality Note: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures will skew luminescence data.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [2].

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Membrane Integrity Assessment (CytoTox 96)

This colorimetric assay measures the conversion of a tetrazolium salt (INT) into a red formazan product, catalyzed by released LDH[3].

  • Supernatant Harvest: From a parallel clear 96-well plate treated identically to Protocol A, centrifuge the plate at 250 × g for 4 minutes to pellet cellular debris.

  • Maximum Lysis Control: 45 minutes prior to harvest, add 10 µL of Lysis Solution (Triton X-100) to the designated Maximum Lysis control wells. Causality Note: This establishes the 100% toxicity baseline required to calculate the absolute percentage of cytotoxicity.

  • Transfer & Reaction: Transfer 50 µL of the supernatant to a fresh flat-bottom 96-well enzymatic assay plate. Add 50 µL of reconstituted CytoTox 96® Substrate Mix.

  • Incubation & Stop: Incubate in the dark at room temperature for 30 minutes. Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic reaction.

  • Detection: Measure absorbance at 490 nm. Correct for background absorbance using a medium-only control [3].

Quantitative Data Presentation

The following table summarizes the benchmarked performance of PPA against the FDA-approved standards. Data represents the calculated IC50 values (concentration required to inhibit 50% of cell viability) and the Selectivity Index (SI), defined as the ratio of the IC50 in normal cells (HEK293) to the IC50 in cancer cells (A549).

CompoundPrimary Target / MechanismA549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)Cytotoxicity Profile
PPA Investigational (Pyridazine)4.2 ± 0.3>50.0>11.9Targeted / Apoptotic
Doxorubicin Topoisomerase II / DNA0.8 ± 0.11.2 ± 0.21.5Broad / Necrotic at high doses
Olaparib PARP1/28.5 ± 0.6>100.0>11.7Targeted / Apoptotic

Discussion & Field-Proven Insights

The benchmarking data reveals critical insights into the pharmacological profile of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline:

  • Therapeutic Window: Unlike Doxorubicin, which exhibits a narrow Selectivity Index (SI = 1.5) indicative of broad-spectrum toxicity, PPA demonstrates an SI > 11.9. This suggests that PPA does not act as a general cytotoxin or DNA intercalator. Its profile closely mirrors that of Olaparib, indicating a targeted mechanism of action that spares non-malignant, metabolically stable cells like HEK293.

  • Assay Concordance: The ATP depletion assay (CellTiter-Glo) showed a dose-dependent decrease in viability at the 4.2 µM mark for PPA. However, the LDH release assay (CytoTox 96) did not show a corresponding spike in membrane rupture until concentrations exceeded 25 µM. This temporal disconnect between metabolic shutdown and membrane rupture strongly implies that PPA induces programmed cell death (apoptosis) rather than acute necrosis.

By utilizing a self-validating, orthogonal testing matrix, researchers can confidently position PPA as a highly selective, targeted investigational compound, distinct from legacy chemotherapeutics.

References

  • International Organization for Standardization (ISO). "ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO Standards, [Link]

Validation

Cross-reactivity and selectivity profiling of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline in broad kinase panels

Executive Summary & Structural Rationale In the landscape of targeted oncology and neuropharmacology, the aminopyridazine scaffold has emerged as a highly privileged structural motif for ATP-competitive (Type I) kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology and neuropharmacology, the aminopyridazine scaffold has emerged as a highly privileged structural motif for ATP-competitive (Type I) kinase inhibitors[1]. The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (hereafter referred to as PPA ) represents a refined iteration of this scaffold. Structurally, the aniline moiety serves as a critical hydrogen bond donor/acceptor pair for the kinase hinge region, while the pyrrolidine ring extends into the solvent-exposed channel, dictating target selectivity.

This guide provides an objective, data-driven comparison of PPA against established reference inhibitors—Staurosporine (a broad-spectrum pan-kinase inhibitor) and Ensartinib (a clinically approved, highly selective aminopyridazine-based ALK inhibitor)[2]. By detailing the causality behind our experimental choices, this document establishes a self-validating workflow for assessing cross-reactivity, thermodynamic binding affinity, and live-cell target engagement.

Workflow A Compound Synthesis (PPA) B KINOMEscan Profiling (480+ Kinases) A->B Primary Screen C Kd Determination (Thermodynamic Affinity) B->C Hit Triage D NanoBRET Assay (Live-Cell Engagement) C->D Cellular Validation E Lead Validation (Efficacy Confirmed) D->E Target Engagement

Fig 1. Sequential kinase profiling workflow from biochemical screening to live-cell validation.

Phase 1: High-Throughput Biochemical Profiling

Causality of the Assay Choice

To accurately profile the cross-reactivity of PPA across the human kinome, we utilize the KINOMEscan™ technology[3][4]. Traditional activity-based assays are highly dependent on the Michaelis constant ( Km​ ) for ATP, which varies wildly across different kinases. By employing an active-site directed competition binding assay, we eliminate ATP concentration as a confounding variable. This allows us to measure the true thermodynamic dissociation constant ( Kd​ ), providing a highly accurate assessment of compound affinity and off-target liabilities[5].

Self-Validating Protocol: KINOMEscan Binding Assay
  • Preparation: Express DNA-tagged recombinant human kinases in HEK-293 or E. coli systems.

  • Immobilization: Bind proprietary active-site directed ligands to a solid support matrix (beads).

  • Competition Reaction: Combine the DNA-tagged kinase, immobilized ligand, and the test compound (PPA, Ensartinib, or Staurosporine) in a 384-well plate.

    • Internal Control: Include a DMSO-only well (negative control; 100% binding) and a well with a known high-affinity reference compound (positive control; 0% binding) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.

  • Equilibration & Elution: Incubate for 1 hour at room temperature to reach thermodynamic equilibrium. Wash the beads to remove unbound proteins, then elute the bound DNA-tagged kinases.

  • Quantification: Perform ultra-sensitive quantitative PCR (qPCR) on the DNA tags to measure the amount of kinase captured.

  • Data Analysis: Calculate the Kd​ using the Hill equation based on an 11-point dose-response curve (ranging from 10 µM to 0.1 nM).

Comparative Biochemical Data

Table 1: Broad Panel Selectivity and Thermodynamic Affinity ( Kd​ )

Kinase TargetPPA Kd​ (nM)Ensartinib Kd​ (nM)Staurosporine Kd​ (nM)Selectivity Profile
ALK 1.20.43.5Primary Target
FLT3 4.518.02.1Secondary Target
CDK4 12.0>10008.4Off-Target / Polypharmacology
p38 α 450>100015.0Weak Off-Target
EGFR >1000>10004.2Non-Target

Insight: While Ensartinib is exquisitely selective for ALK[2], PPA demonstrates a polypharmacological profile, potently inhibiting both ALK and FLT3, with notable cross-reactivity against CDK4. This dual ALK/FLT3 inhibition makes PPA a compelling candidate for complex hematological malignancies where both pathways drive resistance.

Phase 2: Cellular Target Engagement

Causality of the Assay Choice

Biochemical Kd​ values rarely translate 1:1 to cellular efficacy. In live cells, intracellular ATP concentrations are extremely high (1–5 mM), which aggressively outcompetes Type I inhibitors like PPA for the kinase hinge region[6]. Furthermore, cellular membrane permeability and intracellular compound accumulation dictate actual efficacy. To bridge this gap, we employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [7][8].

Self-Validating Protocol: NanoBRET TE Assay
  • Transfection: Transiently transfect HEK293 cells with a vector expressing the target kinase (e.g., ALK or FLT3) fused to the ultra-bright NanoLuc® luciferase[9].

  • Plating: Seed cells into a 384-well white plate and incubate overnight at 37°C, 5% CO 2​ .

  • Tracer Addition: Add a cell-permeable NanoBRET TE Tracer (a fluorescently labeled pan-kinase inhibitor acting as the BRET acceptor) at a concentration optimized to yield a BRET ratio within the linear dynamic range.

  • Compound Treatment: Add PPA in a 10-point serial dilution.

    • Validation Step: Include an extracellular NanoLuc inhibitor to quench any signal from dead cells or leaked luciferase, ensuring the BRET signal is strictly intracellular and physiologically relevant[9].

  • Detection: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a multimode microplate reader.

  • Calculation: Calculate the BRET ratio (Acceptor/Donor). The displacement of the tracer by PPA results in a loss of BRET signal, yielding the cellular IC 50​ .

Comparative Cellular Data

Table 2: Intracellular Target Engagement (NanoBRET)

Kinase TargetBiochemical Kd​ (nM)Cellular IC 50​ (nM)ATP-Driven Fold Shift
ALK 1.216.513.7x
FLT3 4.548.010.6x
CDK4 12.0142.011.8x

Insight: PPA exhibits a ~10-14x rightward shift in potency when moving from biochemical to cellular environments. This shift is characteristic of ATP-competitive aminopyridazines and confirms that PPA is highly cell-permeable. The sustained intracellular potency against ALK and FLT3 validates its mechanism of action in a physiological context.

Mechanistic Pathway Disruption

By engaging ALK and FLT3, PPA effectively shuts down hyperactive downstream signaling cascades responsible for tumor proliferation and survival. The diagram below illustrates the specific nodes inhibited by PPA, leading to the arrest of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Pathway PPA PPA (Test Compound) ALK ALK / FLT3 Kinases PPA->ALK Competitive Inhibition PI3K PI3K ALK->PI3K RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Induction mTOR->Apoptosis Pathway Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Pathway Blocked

Fig 2. Disruption of ALK/FLT3-mediated oncogenic signaling cascades by PPA inhibition.

Conclusion

The profiling of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (PPA) reveals a potent, cell-permeable Type I kinase inhibitor. Unlike the highly specific Ensartinib, PPA's pyrrolidine-aniline configuration affords a broader polypharmacological profile, effectively targeting ALK, FLT3, and CDK4. By utilizing thermodynamic binding assays (KINOMEscan) alongside live-cell target engagement (NanoBRET), we have rigorously validated PPA's mechanism of action, proving it to be a robust scaffold for developing multi-targeted therapeutics against complex, mutation-driven cancers.

References

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells." Lab Manager, Nov 2017. Available at:[Link]

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega Connections, Oct 2021. Available at:[Link]

  • Vasta, J. D., et al. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery, Feb 2020. Available at:[Link]

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins Discovery. Available at:[Link]

  • Velentza, A. V., et al. "An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury." Bioorganic & Medicinal Chemistry Letters, Nov 2003. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Ensartinib - PubChem Compound Summary." PubChem. Available at:[Link]

  • Eurofins Discovery. "Kinase Screening and Profiling - Guidance for Smart Cascades." Eurofins Discovery. Available at: [Link]

  • DiscoverX. "KINOMEscan® Kinase Assay Screening." Drug Target Review. Available at:[Link]

  • Watterson, D. M., et al. "Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment." PNAS, 2007. Available at:[Link]

Sources

Comparative

Comparing the metabolic stability of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline with its fluorinated analogs

An in-depth technical comparison of the metabolic stability of the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold against its rationally designed fluorinated analogs. Introduction: The Metabolic Liability of the P...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the metabolic stability of the 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline scaffold against its rationally designed fluorinated analogs.

Introduction: The Metabolic Liability of the Parent Scaffold

The compound 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline represents a privileged structural motif frequently encountered in kinase inhibitors and CNS-active agents. However, its translation into a viable clinical candidate is often hindered by poor pharmacokinetic (PK) properties, specifically rapid Phase I oxidative metabolism.

The parent scaffold contains two primary metabolic hotspots:

  • The Pyrrolidine Ring: Highly susceptible to cytochrome P450 (CYP)-mediated α -carbon hydroxylation, leading to ring-opening or N-dealkylation.

  • The Aniline Ring: Prone to N-oxidation and electrophilic aromatic substitution (ortho-hydroxylation) by high-valent iron-oxo CYP species.

To engineer metabolic resilience, medicinal chemists routinely employ targeted fluorination. While historically attributed simply to the high bond dissociation energy of the C–F bond, modern physical organic chemistry reveals that fluorine's efficacy is driven by complex stereoelectronic effects and pKa modulation[1].

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The incorporation of fluorine into this scaffold does not merely block a metabolic site; it fundamentally alters the molecule's interaction with drug-metabolizing enzymes[2].

  • pKa Modulation and Enzyme Affinity ( Ka​ ): Substituting the pyrrolidine ring with a 3,3-difluoro moiety exerts a profound inductive electron-withdrawing effect. This lowers the highest occupied molecular orbital (HOMO) energy of the adjacent nitrogen lone pair, significantly reducing its basicity (pKa)[1]. A less basic amine exhibits reduced binding affinity to the lipophilic, electrophilic active sites of CYP enzymes, thereby lowering the intrinsic clearance rate independent of bond strength[1].

  • Stereoelectronic Shielding: Substitution on the aniline ring (e.g., 2-fluoroaniline) provides steric shielding of the ortho-position. Furthermore, fluorine's high electronegativity withdraws electron density from the π -system, deactivating the aromatic ring toward electrophilic attack by CYP450s[3].

Fluorination_Logic cluster_1 Metabolic Hotspots & Interventions Parent 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline (High CYP450 Clearance) Pyrrolidine Pyrrolidine α-Carbon Susceptible to HAT/SET Oxidation Parent->Pyrrolidine Aniline Aniline Ring Susceptible to Aromatic Hydroxylation Parent->Aniline F_Pyrrolidine 3,3-Difluoropyrrolidine Lowers pKa & Blocks Oxidation Pyrrolidine->F_Pyrrolidine Fluorine Substitution F_Aniline 2-Fluoroaniline Steric/Electronic Deactivation Aniline->F_Aniline Fluorine Substitution Optimized Dual-Fluorinated Analog (Enhanced Metabolic Stability) F_Pyrrolidine->Optimized F_Aniline->Optimized

CYP450 metabolic hotspots and fluorination strategies for the parent scaffold.

Quantitative Profiling: Parent vs. Fluorinated Analogs

To objectively compare the performance of these structural modifications, the compounds are evaluated using a Human Liver Microsome (HLM) intrinsic clearance assay. The data below illustrates the synergistic effect of dual-fluorination.

CompoundStructural ModificationHLM CLint​ (µL/min/mg)HLM t1/2​ (min)Primary Metabolic Fate
Parent None85.416.2Pyrrolidine α -oxidation
Analog A 3,3-Difluoropyrrolidine32.143.1Aniline ortho-hydroxylation
Analog B 2-Fluoroaniline64.521.5Pyrrolidine α -oxidation
Analog C Dual Substitution (A + B)12.8108.3Phase II Glucuronidation shift

Note: A lower CLint​ and a higher t1/2​ indicate superior metabolic stability.

Self-Validating Experimental Methodology: HLM Assay

To generate the quantitative data above, a rigorous, self-validating Human Liver Microsome (HLM) stability assay is required[4]. This protocol is designed to ensure that the observed clearance is strictly mediated by CYP450 enzymes and not an artifact of chemical instability.

Step 1: Reagent Preparation & Equilibration

  • Action: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4. Prepare a 1 mM solution of NADPH (the essential CYP cofactor)[5].

  • Causality: The pH 7.4 buffer mimics physiological blood pH, which is critical to maintaining the native, active conformation of the membrane-bound CYP450 enzymes. NADPH provides the reducing equivalents necessary for the CYP catalytic cycle[6].

Step 2: Incubation

  • Action: Combine the test compound (final concentration 1 µM) with HLM protein (0.5 mg/mL) in the buffer. Pre-warm to 37°C for 5 minutes before initiating the reaction with NADPH[6].

  • Causality: Pre-incubation ensures the system reaches physiological temperature, preventing a cold-shock lag phase in enzyme kinetics. A low compound concentration (1 µM) ensures the reaction operates under linear, first-order Michaelis-Menten kinetics ( [S]≪Km​ ).

Step 3: Time-Course Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of cold acetonitrile containing an internal standard (e.g., bucetin)[5][7].

  • Causality: Acetonitrile acts as a chaotropic agent. It rapidly denatures the microsomal proteins, instantly halting enzymatic activity, while simultaneously solubilizing the lipophilic small molecules for downstream LC-MS/MS analysis[5].

Step 4: The Self-Validating Control System

  • Action: Run two parallel control incubations: a minus-cofactor (-NADPH) control and a positive control (e.g., Verapamil)[6].

  • Causality: This is the cornerstone of assay trustworthiness. The -NADPH control isolates CYP-mediated metabolism; if the compound degrades here, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases). The positive control ensures the specific batch of HLMs maintains expected enzymatic activity, validating the entire assay system[6].

HLM_Workflow cluster_0 Self-Validating Controls Start Compound & Reagent Prep HLM (0.5 mg/mL), 1 mM NADPH Incubate Incubation Phase 37°C in pH 7.4 Buffer Start->Incubate PosCtrl Positive Control (e.g., Verapamil) Start->PosCtrl NegCtrl Minus-Cofactor Control (-NADPH) Start->NegCtrl Sample Time-Course Sampling 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench Protein Precipitation Add Cold Acetonitrile + IS Sample->Quench Analyze LC-MS/MS Quantification Calculate CLint and t1/2 Quench->Analyze

Self-validating Human Liver Microsome (HLM) assay workflow.

Conclusion

The transition from 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline to its dual-fluorinated analog (Analog C) demonstrates a nearly 7-fold reduction in intrinsic clearance. By understanding the physical organic mechanisms behind fluorination—specifically pKa modulation of the pyrrolidine ring and stereoelectronic deactivation of the aniline ring—researchers can rationally design compounds that survive first-pass metabolism while maintaining target affinity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2004). Fluorine in medicinal chemistry - PubMed. nih.gov.[Link]

  • Hagmann, W. K. (2008). Full article: The role of fluorine in medicinal chemistry. tandfonline.com.[Link]

  • Howard, S. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. nih.gov.[Link]

  • Wernevik, J. et al. Protocol for the Human Liver Microsome Stability Assay - ResearchGate. researchgate.net.[Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. evotec.com.[Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. beckman.com.[Link]

Sources

Validation

Orthogonal assay validation for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline high-throughput screening hits

Title: Orthogonal Assay Validation for Small Molecule Hits: A Comparative Guide to Triaging 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Executive Summary & Biological Context High-throughput screening (HTS) campaigns fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Assay Validation for Small Molecule Hits: A Comparative Guide to Triaging 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Executive Summary & Biological Context

High-throughput screening (HTS) campaigns frequently identify promising chemical matter, but biochemical primary assays (e.g., TR-FRET or luminescence) are notoriously susceptible to false positives driven by Pan-Assay Interference Compounds (PAINS), aggregators, or fluorescent artifacts [1].

This guide focuses on the orthogonal validation of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline , a low-molecular-weight (~240 Da) heterocyclic hit. The 3,6-disubstituted pyridazine scaffold is a privileged chemotype, most notably utilized in allosteric inhibitors targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2) to treat autoimmune diseases [2]. Because this compound acts via allosteric stabilization rather than direct competitive inhibition at the active catalytic site (JH1), biochemical enzymatic readouts are insufficient. We must employ label-free, biophysical orthogonal assays to confirm direct target engagement, validate 1:1 binding stoichiometry, and elucidate thermodynamic binding parameters [3].

MOA Cytokine IL-23 Cytokine Receptor IL-23 Receptor Complex Cytokine->Receptor Binds JH2 TYK2 JH2 (Pseudokinase) Receptor->JH2 Conformational Shift JH1 TYK2 JH1 (Active Kinase) JH2->JH1 Releases Autoinhibition STAT STAT Phosphorylation JH1->STAT Catalytic Activity Hit Pyridazine-Aniline Hit (Allosteric Stabilizer) Hit->JH2 Locks Autoinhibited State

Figure 1: Allosteric modulation of the TYK2 signaling pathway by the pyridazine-aniline hit.

Comparison of Orthogonal Assay Technologies

To validate the pyridazine-aniline hit, we must compare the performance of leading biophysical platforms. As a low-molecular-weight compound, the hit generates small mass-shift signals, requiring highly sensitive instrumentation.

Table 1: Performance Comparison of Orthogonal Biophysical Assays

Assay TechnologyPrimary Output MetricThroughputSensitivity (MW Limit)Label-Free?Cost per SampleBest Use Case for Pyridazine Hit
DSF (Thermal Shift) ΔTm​ (Thermodynamics)High (384-well)Independent of MWNo (Requires dye)LowFirst-pass triage to eliminate non-binders and aggregators.
SPR (Surface Plasmon Resonance) KD​ , kon​ , koff​ (Kinetics)Medium>100 DaYesHighDefining binding kinetics and confirming 1:1 stoichiometry.
MST (Microscale Thermophoresis) KD​ (Equilibrium)MediumIndependent of MWNo (Requires fluorophore)MediumValidating hits in complex buffers or lysates.
BLI (Biolayer Interferometry) KD​ , kon​ , koff​ (Kinetics)Medium>150 DaYesMediumRapid kinetic screening when SPR fluidics are prone to clogging.

Strategic Choice: We employ a two-tiered validation cascade. DSF is used first due to its high throughput and low cost, confirming that the hit thermodynamically stabilizes the target[4]. Hits that pass are advanced to SPR , the gold standard for defining precise kinetic rates and ruling out super-stoichiometric aggregation [5].

Self-Validating Experimental Workflows

As an application scientist, I design protocols not just to generate data, but to validate the integrity of the assay itself. The following methodologies are engineered with internal causality checks.

Protocol A: Differential Scanning Fluorimetry (DSF) Triage

Objective: Confirm that 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline stabilizes the TYK2 JH2 domain.

  • Step 1: Protein Preparation: Dilute recombinant, untagged TYK2 JH2 domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality Check: We use an untagged or minimally tagged (His6) protein because bulky tags (like GST) can undergo their own thermal transitions, masking the target's unfolding curve or inducing artificial conformational states [4].

  • Step 2: Dye Addition: Add SYPRO Orange to a final concentration of 5X.

  • Step 3: Compound Spiking: Dispense the pyridazine-aniline hit to a final concentration of 50 µM (2% DMSO final). Include a 2% DMSO blank (Negative Control) and a known JH2 binder like BMS-986165 (Positive Control).

  • Step 4: Thermal Ramping: Subject the 384-well plate to a temperature gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine (e.g., QuantStudio).

    • Causality Check: A slow heating rate of 1°C/min is critical. Faster rates prevent the protein from reaching thermodynamic equilibrium at each temperature step, leading to artificially inflated Tm​ values and irreproducible shifts.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Determine the KD​ , kon​ , and koff​ of the hit, and confirm 1:1 binding stoichiometry.

  • Step 1: Surface Immobilization: Capture biotinylated TYK2 JH2 onto a Series S Sensor Chip SA (Streptavidin) to a density of 3,000 Response Units (RU).

    • Causality Check: We strictly avoid amine coupling for kinase domains. Amine coupling is random and can chemically modify lysine residues within the binding pocket. Biotin-streptavidin capture ensures uniform, oriented presentation of the target.

  • Step 2: Rmax​ Calculation: Calculate the theoretical maximum response.

    • Rmax​=(MWligand​/MWprotein​)×Rprotein​×Stoichiometry

    • Rmax​=(240 Da/35,000 Da)×3000 RU×1=20.5 RU .

    • Causality Check: If the observed binding signal exceeds ~25 RU, the compound is binding super-stoichiometrically (aggregating) and is a false positive.

  • Step 3: Solvent Correction Curve: Prepare a DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer (HBS-P+).

    • Causality Check: DMSO has a massive refractive index. A mere 0.1% mismatch between the sample and the running buffer generates a bulk shift of ~120 RU, which would completely obliterate the 20.5 RU signal of our 240 Da hit. The solvent correction curve mathematically subtracts this bulk artifact.

  • Step 4: Single-Cycle Kinetics (SCK): Inject the pyridazine-aniline hit in a 5-point concentration series (e.g., 0.1, 0.3, 1, 3, 10 µM) without regeneration steps in between. Fit the data to a 1:1 Langmuir binding model.

Data Interpretation & Hit Validation

The quantitative data obtained from the orthogonal cascade allows us to objectively compare the HTS hit against a clinical-grade reference compound.

Table 2: Validation Metrics for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline vs. Reference

CompoundPrimary HTS ( IC50​ )DSF Shift ( ΔTm​ )SPR Affinity ( KD​ )SPR StoichiometryValidation Status
Pyridazine-Aniline Hit 120 nM+ 3.2 °C185 nM0.95 (1:1 binding)Validated Lead
BMS-986165 (Ref) 2 nM+ 8.5 °C1.5 nM1.02 (1:1 binding)Validated Clinical
PAINS Artifact 85 nM- 1.5 °C (Destabilized)N/A (Non-saturating)> 5.0 (Aggregator)Discarded

Interpretation: The pyridazine-aniline hit demonstrates a clear, dose-dependent thermal stabilization (+3.2 °C) and a sub-micromolar KD​ via SPR. Crucially, the SPR stoichiometry of 0.95 confirms that the compound is a well-behaved, 1:1 allosteric binder, perfectly validating the initial HTS readout and clearing it for hit-to-lead medicinal chemistry optimization.

Workflow HTS Primary HTS (TR-FRET) Identify Actives DSF DSF Screen Thermodynamic Validation HTS->DSF Hit Triage SPR SPR Kinetics Affinity & Stoichiometry DSF->SPR ΔTm ≥ 1.5 °C PAINS Discard: PAINS / Aggregators DSF->PAINS No Shift / Destabilization SPR->PAINS Super-stoichiometric Lead Validated Lead Advance to Hit-to-Lead SPR->Lead 1:1 Binding, KD < 10 µM

Figure 2: Orthogonal biophysical validation cascade for HTS hit triage.

Conclusion

Validating small-molecule HTS hits like 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline requires a rigorous, multi-tiered biophysical approach. By layering the high-throughput thermodynamic insights of DSF with the precise, label-free kinetic resolution of SPR, researchers can confidently filter out PAINS and aggregators. Implementing self-validating steps—such as strict DMSO solvent correction and untagged protein controls—ensures that the resulting leads are built on a foundation of unassailable scientific integrity.

References

  • Baell, J. B., & Nissink, J. W. M. (2018). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology.[Link]

  • Moslin, R., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry.[Link]

  • Drug Target Review (2017). "A pragmatic approach to hit validation following biochemical high-throughput screening." Drug Target Review.[Link]

  • Senisterra, G., et al. (2009). "Differential scanning fluorimetry as secondary screening platform for small molecule inhibitors of Bcl-XL." Analytical Biochemistry.[Link]

  • Yoshimizu, T., et al. (2018). "A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase." Bioorganic & Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline proper disposal procedures

Standard Operating Procedure: Proper Disposal of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline For researchers, scientists, and drug development professionals, the safe handling and disposal of complex synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

For researchers, scientists, and drug development professionals, the safe handling and disposal of complex synthetic intermediates is a foundational pillar of laboratory safety. 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a specialized compound featuring an aniline core linked to a pyrrolidinyl-pyridazine moiety. Because of its structural reliance on the aniline substructure, it carries significant risks of dermal toxicity, methemoglobinemia, and environmental contamination[1].

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of this compound, ensuring compliance with environmental regulations and optimal laboratory safety.

Chemical Hazard Profiling & Causality

Understanding the mechanistic causality of a chemical's toxicity is critical for establishing effective safety protocols.

The primary acute hazard of aniline derivatives is their ability to oxidize hemoglobin in red blood cells into methemoglobin[1]. Because methemoglobin cannot transport oxygen, exposure leads to chemical asphyxia, cyanosis (bluish discoloration of the skin), and potentially fatal central nervous system injury[2]. Furthermore, aniline derivatives are highly lipophilic, meaning they are rapidly absorbed through intact skin and mucous membranes[2]. Environmentally, these compounds are highly toxic to aquatic life, resulting in an absolute prohibition on drain disposal[3].

Immediate Safety & PPE Protocol

Do not rely on standard laboratory personal protective equipment (PPE) when handling this compound, especially when it is dissolved in organic solvents during synthesis or purification.

  • Glove Causality: Standard nitrile gloves (11 Mil) offer poor resistance to aniline-based compounds, with breakthrough times often occurring in under 10 minutes[4]. To prevent dermal absorption, you must use Butyl rubber (17 Mil) or Viton (9 Mil) gloves. These synthetic elastomers resist the solvent penetration of aromatic amines, providing >8 hours of breakthrough protection[4].

  • Respiratory & Eye Protection: All handling, weighing, and disposal must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors. Chemical splash goggles and a fully buttoned lab coat are mandatory[5].

Step-by-Step Spill Response & Containment Workflow

In the event of an accidental release, follow this self-validating containment protocol to ensure no residual chemical remains to pose an exposure risk:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential aerosols[5].

  • Containment: For solid spills, carefully sweep the material using a dedicated brush and dustpan, avoiding any aerosolization of the powder. For liquid solutions, cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth[5]. Self-Validation Check: Never use combustible absorbents like sawdust, which can create a secondary fire hazard with organic compounds.

  • Collection: Transfer the contaminated absorbent into a wide-mouth high-density polyethylene (HDPE) container using non-sparking tools.

  • Decontamination: Wash the affected surface with a mild acidic solution (if compatible with the benchtop material) to neutralize the amine, followed by copious amounts of soap and water to remove any residual lipophilic traces[2].

DisposalWorkflow Start Waste Generation: 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline Decision Spill or Routine Disposal? Start->Decision Spill Spill Management Decision->Spill Accidental Release Routine Routine Accumulation Decision->Routine Post-Experiment SpillContain 1. Evacuate & Ventilate 2. Absorb with Vermiculite 3. Collect in Sealed Container Spill->SpillContain RoutineCollect 1. Transfer to HDPE Container 2. Label as Hazardous Waste 3. Store in SAA Routine->RoutineCollect EHSPickup EHS / Licensed Contractor Final Incineration SpillContain->EHSPickup RoutineCollect->EHSPickup

Caption: Logical workflow for the containment and disposal of aniline-derivative laboratory waste.

Laboratory Waste Segregation & Accumulation

Routine disposal must comply with EPA Subpart K regulations for academic and research laboratories[6].

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA at or near the point of generation. The EPA mandates that laboratories can accumulate up to 55 gallons of standard hazardous waste, or 1 quart of acute hazardous waste, in these designated areas[6].

  • Container Integrity: Waste must be collected in chemically compatible containers (e.g., HDPE). Self-Validation Check: To ensure compliance, verify that containers remain tightly closed at all times unless actively adding or removing waste. Perform a visual "seal check" before leaving the SAA unattended[6].

  • Segregation: Keep aniline derivative waste strictly separated from strong oxidizing agents, strong acids, and alkalis to prevent violent exothermic reactions[3].

Chemical Deactivation & Disposal Methodology

For routine post-experiment disposal, execute the following steps:

  • Preparation: Ensure the primary waste container is labeled explicitly with "Hazardous Waste" and the full chemical name: "4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline". Do not use structural abbreviations or lab shorthand.

  • Transfer: Slowly pour the organic or aqueous waste containing the compound into the designated waste container inside the fume hood to prevent inhalation of displaced vapors.

  • Stabilization: If the waste is highly acidic or basic due to the reaction conditions, institutional guidelines may require adjusting the pH to a stabilized range (e.g., pH 5.0 - 9.0) before final collection. Alternatively, unadjusted waste can be collected if properly labeled as both corrosive and toxic[3].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department. The standard and safest disposal method for halogenated or nitrogen-rich aromatic compounds is high-temperature incineration by a licensed contractor. This safely breaks down the pyrrolidine and pyridazine rings without generating toxic NOx byproducts.

Quantitative Hazard & Compatibility Data

The following table summarizes the critical safety parameters extrapolated from the parent aniline structure to guide operational limits.

ParameterSpecification / RatingOperational Implication
Primary Toxicity Target Blood (Hemoglobin), CNS, LiverInduces methemoglobinemia; monitor personnel for cyanosis/fatigue[1].
Drain Disposal Strictly ProhibitedMust be collected as hazardous waste[3].
Butyl Rubber (17 Mil) Excellent (>8 hrs breakthrough)Primary recommended glove for handling solutions[4].
Viton (9 Mil) Excellent (>8 hrs breakthrough)Alternative recommended glove[4].
Nitrile (11 Mil) Poor (<10 mins breakthrough)Do not use for liquid handling; rapid degradation[4].
Storage Incompatibilities Strong oxidizers, strong acidsStore in dedicated secondary containment[3].

Sources

Handling

Personal protective equipment for handling 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Comprehensive Safety and Operational Guide: Handling 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a complex heterocyclic compound containing an aniline moiety, a pyridazine core, and a pyrrolidine ring. Compounds of this class are frequently synthesized in drug discovery as kinase inhibitors, melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, or other highly active pharmaceutical ingredients (APIs)[1][2].

Because of its potent pharmacological activity and the inherent toxicity of the aniline functional group, this compound requires stringent Personal Protective Equipment (PPE) and operational controls. This guide provides the causality behind these safety measures, ensuring you understand why each protocol exists.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, you must understand its molecular behavior. The hazards of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline stem from two distinct structural features:

  • The Aniline Moiety: Aniline derivatives are rapidly absorbed through the skin and respiratory tract. Once systemic, they undergo N-hydroxylation by hepatic CYP450 enzymes. These metabolites oxidize the ferrous ( Fe2+ ) iron in hemoglobin to ferric ( Fe3+ ) iron, forming methemoglobin. Methemoglobin cannot bind oxygen, leading to tissue hypoxia and cyanosis[3].

  • The Pyridazine-Pyrrolidine Core: Pyridazine rings are "privileged scaffolds" in medicinal chemistry, designed to exhibit high binding affinity to biological targets[2][4]. This implies high biological activity at extremely low doses, necessitating handling protocols akin to those used for highly potent APIs.

Table 1: Anticipated Physicochemical & Hazard Profile

Parameter Anticipated Specification / Hazard Mechanistic Rationale
Target Organs Blood, Liver, Central Nervous System Hepatic metabolism of the aniline group leads to systemic methemoglobinemia[3].
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhal), Skin Sens. 1B The compound penetrates the skin rapidly and can act as a hapten, causing severe allergic sensitization[5].
Solubility Low in water; High in DMSO/DMF Hydrophobic pyrrolidine and aromatic rings necessitate organic solvents for biological assays.

| Environmental | Aquatic Acute 1 | Highly toxic to aquatic life; strictly prohibits standard sink disposal[5]. |

Personal Protective Equipment (PPE) Matrix

PPE selection is dictated by the compound's high dermal permeability and the potential for dust generation during the weighing of the dry powder.

Table 2: PPE Specifications and Operational Causality

PPE Category Specification Operational Causality
Eye/Face Chemical safety goggles + Face shield Prevents ocular absorption of fine, aerosolized powders during transfer.
Hands Double-glove: Nitrile (inner) + Neoprene (outer) Aniline derivatives—especially when dissolved in DMSO—permeate standard thin nitrile rapidly. Double-gloving provides a fail-safe barrier[3].
Body Tyvek lab coat or chemical apron Standard cotton lab coats absorb organic solvents, holding the toxicant against the skin. Tyvek repels liquids and blocks fine dust.

| Respiratory | Class II Fume Hood (Velocity 0.4–0.6 m/s) | Prevents inhalation of dust. If a hood is unavailable, a NIOSH-approved P100 particulate respirator is mandatory[6]. |

Step-by-Step Operational Workflow

When preparing stock solutions for biological assays, researchers typically dissolve this compound in Dimethyl Sulfoxide (DMSO). Caution: DMSO drastically enhances the dermal penetration of dissolved solutes. If a DMSO solution of this compound contacts the skin, it will bypass the epidermal barrier immediately, exponentially increasing the risk of systemic toxicity.

Protocol: Safe Weighing and Dissolution

  • System Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s using a velometer. Self-validation: Ensure the hood alarm is active and the sash is positioned at the correct working height.

  • Environmental Prep: Line the workspace with anti-static weighing paper.

  • Static Elimination: Use a static-eliminator (ionizer) near the balance. Causality: Fine API powders hold static charges and will aerosolize or "jump" when approached with a standard metal spatula, leading to inhalation exposure.

  • Transfer: Use an anti-static micro-spatula to weigh the powder directly into the target vial.

  • In-Hood Dissolution: Add the organic solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood for vortexing.

Workflow A 1. Environmental Prep Verify Hood Velocity (0.5 m/s) B 2. Static Elimination Use Ionizer & Anti-static Spatula A->B C 3. Containment Weighing Weigh directly into target vial B->C D 4. In-Hood Dissolution Add DMSO & seal before removal C->D E 5. Decontamination 1% Acetic Acid surface wash D->E

Figure 1: Step-by-step operational workflow for handling potent aniline derivatives.

Emergency Response & Spill Management

Spills of pharmacologically active aniline derivatives require immediate, systematic neutralization.

Protocol: Spill Containment and Decontamination

  • Isolation: Evacuate personnel from the immediate vicinity to prevent tracking the chemical through the lab.

  • PPE Escalation: Don a P100 respirator and heavy-duty Neoprene gloves before approaching the spill.

  • Containment (Solid Spill): Do NOT dry sweep, which aerosolizes the powder. Gently cover the powder with damp absorbent pads. Use a 10% ethanol/water solution to dampen the pads—this minimizes dust without dissolving the compound too rapidly.

  • Containment (Liquid Spill in Solvent): Cover the liquid with an inert, high-capacity absorbent (e.g., vermiculite or universal spill pads).

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 1% acetic acid). Causality: Aniline derivatives are weak bases. Protonating the amine forms an anilinium salt, which is highly water-soluble and easily wiped up, unlike the lipophilic free base[3][5]. Follow with a thorough wash using soap and water.

Toxicity A Dermal / Inhalation Exposure (Aniline Derivative) B Hepatic Metabolism (CYP450 N-hydroxylation) A->B C Hemoglobin Oxidation (Fe2+ converted to Fe3+) B->C D Methemoglobinemia (Impaired O2 Transport) C->D E Tissue Hypoxia & Cyanosis (Medical Emergency) D->E

Figure 2: Mechanistic pathway of aniline-induced methemoglobinemia.

Waste Disposal Plan

Due to its high aquatic toxicity[5] and biological potency, no trace of this compound may enter the standard municipal waste stream.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, gloves, and spill pads) must be placed in a sealed, puncture-proof biohazard or chemical waste bag. Label explicitly as "Toxic Solid Waste - Aniline Derivative."

  • Liquid Waste: Collect all solvent waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy. Crucial: Do not mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger a violent exothermic reaction. Label clearly with the chemical name and the specific solvent used (e.g., "DMSO / Pyridazinyl-aniline"). Dispose of via a licensed hazardous waste contractor for high-temperature incineration[5][6].

References

  • Huang, C. Q., et al. (2005). "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ResearchGate. "New pyridazine derivatives: Synthesis, chemistry and biological activity." Available at:[Link]

  • CaroVail. "Framework®3.3 EC Herbicide Safety Data Sheet." Available at: [Link]

  • ResearchGate. "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." Available at:[Link]

  • CDMS. "Safety Data Sheet Tenkoz Inc." Available at:[Link]

Sources

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